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7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine Documentation Hub

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  • Product: 7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine
  • CAS: 1076198-96-3

Core Science & Biosynthesis

Foundational

7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine mechanism of action in antipsychotic synthesis

The Mechanistic Role of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine in the Synthesis of Atypical Antipsychotic Metabolites Executive Summary The dibenzothiazepine scaffold is a "privileged structure" in neuropharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Role of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine in the Synthesis of Atypical Antipsychotic Metabolites

Executive Summary

The dibenzothiazepine scaffold is a "privileged structure" in neuropharmacology, forming the core of atypical antipsychotics like quetiapine[1]. While quetiapine itself is highly efficacious, its complex metabolic profile in humans yields several active metabolites, notably 7-hydroxyquetiapine [2]. This metabolite retains significant affinity for dopamine D 2​ and serotonin 5-HT 2A​ receptors and is directly implicated in the drug's favorable hematological safety profile compared to older agents like clozapine[3].

To synthesize 7-hydroxyquetiapine for pharmacological evaluation, prodrug development[4], or as a bioanalytical reference standard, chemists rely on an advanced, precisely engineered intermediate: 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine (CAS 1076198-96-3). This whitepaper deconstructs the structural logic, mechanistic pathways, and self-validating protocols required to utilize this intermediate effectively.

Structural Logic and Chemical Identity

The synthesis of 7-substituted dibenzothiazepines presents a profound chemoselectivity challenge. The molecule requires two distinct functional zones to operate in sequence:

  • The 11-Chloro Imino-Chloride Moiety: This position must be highly electrophilic to accept the bulky piperazine side chain via Nucleophilic Aromatic Substitution (S N​ Ar). This is achieved by converting a stable lactam into a reactive imino chloride[1].

  • The 7-Benzyloxy Moiety: The reagents required for lactam chlorination (e.g., Phosphorus oxychloride, POCl 3​ ) are violently incompatible with unprotected phenolic hydroxyl groups. The benzyl ether serves as the optimal protective strategy. It is remarkably stable under the harsh, acidic, and electrophilic conditions of chlorination, and it remains inert during the basic S N​ Ar step. Crucially, once the piperazine moiety is installed, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis under mild conditions that do not reduce the thiazepine sulfur or the piperazine nitrogens.

G A 7-Benzyloxy-10H-dibenzo[b,f][1,4]thiazepin-11-one (Lactam Precursor) B Chlorination (POCl3 or Vilsmeier Reagent) A->B C 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine (Key Electrophilic Intermediate) B->C D Nucleophilic Substitution (+ Piperazine Derivative) C->D E 7-Benzyloxy-Quetiapine (Protected Target) D->E F Catalytic Hydrogenolysis (H2, Pd/C) E->F G 7-Hydroxyquetiapine (Active Pharmacophore) F->G

Synthetic workflow from lactam precursor to 7-hydroxyquetiapine via the 11-chloro intermediate.

Mechanistic Pathway of Synthesis

Step 1: Lactam Activation (Chlorination)

The transformation begins with 7-benzyloxy-10H-dibenzo[b,f][1,4]thiazepin-11-one. Historically, this lactam was chlorinated using POCl 3​ in the presence of an organic base like N,N-dimethylaniline[5]. The mechanism relies on the tautomerization of the lactam to its iminol form. The oxygen atom attacks the electrophilic phosphorus, forming an O-phosphorylated intermediate with an excellent leaving group (-PO 2​ Cl 2​ ). Chloride ions generated in situ then attack the C11 position, driving off the leaving group to yield the highly reactive 11-imino chloride.

Mechanism N1 Step 1 Lactam Tautomerization N2 Step 2 O-Phosphorylation by Electrophile N1->N2 N3 Step 3 Chloride Attack at C11 N2->N3 N4 Step 4 Leaving Group Departure N3->N4 N5 Product Imino Chloride Formation N4->N5

Mechanistic sequence of lactam activation to form the highly reactive 11-imino chloride.

Step 2: Nucleophilic Aromatic Substitution (S N​ Ar)

The 11-chloro intermediate is dissolved in a non-polar solvent and reacted with 1-(2-hydroxyethoxy)ethylpiperazine. The secondary amine of the piperazine acts as a potent nucleophile, attacking the electron-deficient C11 carbon. The reaction is driven to completion by the addition of an acid scavenger (e.g., K 2​ CO 3​ ), which neutralizes the evolving HCl and prevents the protonation/deactivation of the piperazine reactant.

Step 3: Global Deprotection

The resulting 7-benzyloxy-quetiapine is subjected to catalytic hydrogenolysis. Under a hydrogen atmosphere with a Palladium on Carbon (Pd/C) catalyst, the benzyl-oxygen bond undergoes homolytic cleavage. This elegantly unmasks the 7-hydroxyl group, releasing toluene as a benign byproduct.

Quantitative Data: Chlorination Optimization

Recent advancements have shifted away from harsh POCl 3​ protocols toward Vilsmeier reagents (generated in situ from triphosgene and DMF) for the synthesis of dibenzothiazepine imino chlorides[6]. This shift significantly improves the impurity profile and yield.

Table 1: Comparative Efficacy of Chlorinating Agents for 11-Chlorodibenzo[b,f][1,4]thiazepine Synthesis

ParameterPOCl 3​
  • N,N-Dimethylaniline
Vilsmeier Reagent (Triphosgene/DMF)
Typical Yield 75 - 82%90 - 91%
Reaction Temperature 105°C (Reflux)70 - 90°C
Reaction Time 6 - 8 hours4 - 5 hours
Byproduct Profile High tar formation, phosphorus wasteLow tar, volatile byproducts (CO 2​ , HCl)
Environmental Impact High toxicity, difficult workupModerate toxicity, simplified workup

(Data extrapolated from standard dibenzothiazepine chlorination protocols and patent literature[5][6])

Experimental Protocols (Self-Validating Systems)

Protocol A: Vilsmeier-Mediated Synthesis of the 11-Chloro Intermediate

Causality Focus: Utilizing a Vilsmeier reagent prevents the extensive tar formation associated with POCl 3​ , ensuring a cleaner S N​ Ar downstream.

  • Reagent Assembly: To a dry flask under inert atmosphere, add 7-benzyloxy-10H-dibenzo[b,f][1,4]thiazepin-11-one (1.0 eq), bis(trichloromethyl) carbonate (triphosgene, 0.66 eq), and anhydrous toluene.

  • Catalytic Initiation: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 eq). Causality: DMF reacts with triphosgene to generate the Vilsmeier active species (chloromethylene-N,N-dimethylammonium chloride).

  • Thermal Activation: Heat the mixture to 80°C for 4.5 hours. The evolution of CO 2​ gas will be observed.

  • Isolation: Concentrate the system under reduced pressure to remove toluene and volatile byproducts. Recrystallize the resulting viscous residue from petroleum ether to precipitate 7-benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine as a solid. Validation: Melting point and LC-MS should confirm the absence of the starting lactam.

Protocol B: S N​ Ar and Hydrogenolysis to 7-Hydroxyquetiapine

Causality Focus: Sequential base-mediated substitution followed by orthogonal deprotection.

  • Nucleophilic Attack: Dissolve the 11-chloro intermediate (1.0 eq) in toluene. Add 1-(2-hydroxyethoxy)ethylpiperazine (1.5 eq) and anhydrous K 2​ CO 3​ (2.0 eq). Reflux for 12 hours. Causality: K 2​ CO 3​ acts as an insoluble acid scavenger, driving the reaction forward without hydrolyzing the imino chloride.

  • Aqueous Workup: Cool, wash with water to remove salts and excess piperazine, dry the organic layer over Na 2​ SO 4​ , and concentrate to yield 7-benzyloxy-quetiapine.

  • Deprotection: Dissolve the protected intermediate in methanol. Add 10% Pd/C (10% w/w). Purge the vessel with N 2​ , then introduce H 2​ gas (1 atm) via a balloon. Stir vigorously at room temperature for 6 hours. Causality: The mild hydrogen pressure selectively cleaves the benzyl ether without reducing the C=N double bond of the thiazepine core.

  • Catalyst Removal: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C. Concentrate the filtrate to yield crude 7-hydroxyquetiapine, which can be further purified via recrystallization or preparative HPLC.

Pharmacological Relevance of the Target

Synthesizing 7-hydroxyquetiapine via this intermediate is critical for modern psychiatric drug development.

  • Toxicity Mitigation: Agranulocytosis is a severe, life-threatening side effect of the related drug clozapine, caused by its bioactivation into highly reactive nitrenium ions. Research demonstrates that 7-hydroxyquetiapine undergoes bioactivation by myeloperoxidase to form significantly less toxic glutathione adducts, explaining quetiapine's superior hematological safety profile[3].

  • Prodrug Engineering: To combat the weight gain and metabolic syndrome associated with quetiapine, researchers utilize 7-hydroxyquetiapine as a foundational scaffold. By conjugating standard amino acids (e.g., valine) to the unmasked 7-hydroxyl group, scientists create extended-release prodrugs that modulate leptin and ghrelin levels, thereby mitigating drug-induced weight gain[4].

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Exploratory

Discovery and Historical Synthesis of Dibenzo[b,f][1,4]thiazepine Compounds: A Technical Guide

Executive Summary The dibenzo[b,f][1,4]thiazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as the structural backbone for several high-impact atypical antipsychotics, most notably Quetiapi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dibenzo[b,f][1,4]thiazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as the structural backbone for several high-impact atypical antipsychotics, most notably Quetiapine (Seroquel) and Clothiapine. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the historical discovery, structural rationale, and the evolution of synthetic methodologies surrounding this tricyclic system. By examining the causality behind specific experimental protocols, this guide serves as a self-validating resource for researchers and drug development professionals.

Historical Context and Pharmacological Discovery

The trajectory of antipsychotic drug discovery shifted dramatically in the late 20th century. First-generation typical antipsychotics (e.g., haloperidol) were effective at managing positive symptoms of schizophrenia but were plagued by severe extrapyramidal symptoms (EPS) due to their high-affinity, prolonged blockade of dopamine D2 receptors[1].

The discovery of clozapine, a dibenzodiazepine, introduced the "atypical" profile: effective symptom management with minimal EPS. However, clozapine's association with fatal agranulocytosis necessitated the search for safer analogs[2]. Between 1992 and 1996, researchers at Zeneca (now AstraZeneca) synthesized a novel derivative by replacing the nitrogen in the central ring with a sulfur atom, yielding the dibenzo[b,f][1,4]thiazepine derivative known as Quetiapine[3]. Approved by the FDA in 1997, Quetiapine demonstrated a profound ability to treat schizophrenia and bipolar disorder without the severe hematological toxicity of its predecessors[3][4].

Core Structural and Chemical Properties

The pharmacological uniqueness of dibenzo[b,f][1,4]thiazepines stems directly from their 3D molecular geometry.

  • The Thiazepine Ring: The central 7-membered ring contains both a sulfur and a nitrogen atom. Because of the atomic radius of sulfur and the steric constraints of the fused benzene rings, the molecule adopts a non-planar, "butterfly" conformation[5][6].

  • Receptor Kinetics: This bulky, non-planar structure prevents the molecule from binding too tightly to the D2 receptor. Quetiapine exhibits "kiss and run" kinetics—rapidly associating and dissociating from the D2 receptor—which provides sufficient blockade for antipsychotic efficacy (occupying ~30% of receptors at therapeutic doses) while avoiding the prolonged blockade that causes EPS[7].

Evolution of Synthetic Methodologies

The Classical First-Generation Route

The original synthesis detailed in U.S. Patent 4,879,288 utilized an Ullmann-type coupling followed by a cyclization in polyphosphoric acid (PPA) to form the core lactam, dibenzo[b,f][1,4]thiazepine-11(10H)-one[8]. This lactam was then chlorinated using a massive excess of phosphorus oxychloride (POCl3, ~15 equivalents) to form the 11-chloro intermediate, which was isolated and subsequently reacted with 1-(2-hydroxyethoxy)ethylpiperazine (HEEP)[9].

  • Drawbacks: The isolation of the moisture-sensitive 11-chloro intermediate exposed workers to hazardous compounds, and the excess POCl3 generated massive amounts of corrosive waste[9][10].

The Second-Generation Industrial Route

To improve environmental and safety profiles, the process was optimized to use only 4-5 equivalents of POCl3 in a non-polar solvent like toluene or chlorobenzene[11]. While this improved yields to ~77%, it still required the isolation of the intermediate[12].

Modern One-Pot and Green Chemistry Approaches

Recent advancements have consolidated the chlorination and nucleophilic substitution into a single-pot process[2][9]. By utilizing exactly 1 to 1.5 equivalents of POCl3 in the presence of an acid scavenger (N,N-dimethylaniline), the imino chloride is generated in situ. The excess POCl3 is distilled off, and HEEP is added directly to the reactor. This eliminates exposure to the intermediate, reduces hazardous waste, and pushes the overall yield to 80%[9].

Experimental Protocols: A Self-Validating System

The following protocols detail the modern, optimized synthesis of Quetiapine, emphasizing the chemical causality behind each step.

Protocol 4.1: Synthesis of Dibenzo[b,f][1,4]thiazepine-11(10H)-one
  • Thioether Formation: React 1-chloro-2-nitrobenzene (250 g) with thiophenol (150 g) in isopropanol (500 mL) using NaOH (60 g) at reflux for 6 hours[13].

    • Causality: NaOH deprotonates thiophenol to generate a highly nucleophilic thiophenolate anion. The strongly electron-withdrawing nitro group on the benzene ring activates the ortho-chlorine, facilitating a rapid Nucleophilic Aromatic Substitution (SNAr) to form (2-nitrophenyl) phenyl sulfane[13].

  • Reduction: Add the sulfane to an aqueous solution of iron powder (300 g) and ammonium chloride (40 g). Reflux at 85-95°C for 4 hours[13].

    • Causality: This mild Béchamp reduction selectively reduces the nitro group to an amine without cleaving the sensitive thioether linkage, yielding 2-aminodiphenyl sulfide[13].

  • Carbamate Formation & Cyclization: React the amine with phenyl chloroformate to form phenyl 2-(phenylthio)phenylcarbamate. Add this intermediate slowly to polyphosphoric acid (PPA) at 65°C, then heat to 100-105°C for 6-8 hours[13][14].

    • Causality: PPA serves a dual purpose as a high-boiling solvent and a potent Lewis acid/dehydrating agent. It drives the intramolecular Friedel-Crafts-type acylation by facilitating the expulsion of phenol, forcing the ring closure to form the highly stable 7-membered thiazepine lactam[13][15].

Protocol 4.2: One-Pot Synthesis of Quetiapine Free Base
  • Halogenation: Suspend the lactam (1 eq) in toluene. Add N,N-dimethylaniline (0.5 eq) and POCl3 (1.5 eq). Heat to 95-100°C for 3 hours[9][11].

    • Causality: The lactam carbonyl is chemically stable and resistant to direct nucleophilic attack. POCl3 acts as a powerful halogenating agent to convert the carbonyl into a highly electrophilic 11-imino chloride[2][11]. N,N-dimethylaniline acts as an acid scavenger and catalyst, forming a Vilsmeier-Haack-type intermediate that accelerates the reaction while preventing acidic degradation of the thiazepine core[9].

  • In-Situ Condensation: Distill off excess POCl3 under vacuum. Without isolating the intermediate, add HEEP (2 eq) and reflux[9][16].

    • Causality: Skipping isolation prevents degradation of the moisture-sensitive imino chloride. HEEP acts as the nucleophile, displacing the chloride to form the piperazine-substituted thiazepine[16].

  • Workup: Cool the mixture and adjust the pH to 12 using 30% w/w NaOH[16].

    • Causality: The reaction generates HCl, which protonates the piperazine nitrogens. The strong base neutralizes these salts, ensuring Quetiapine remains in the organic toluene phase as a free base, while water-soluble impurities partition into the aqueous phase[9][16].

Protocol 4.3: Hemifumarate Salt Formation
  • Salt Precipitation: Dissolve the Quetiapine free base in ethanol. Add a stoichiometric amount of fumaric acid (0.5 eq for hemifumarate) dissolved in hot ethanol[9].

    • Causality: The free base is an oil or low-melting solid, making it unsuitable for pharmaceutical tablet formulation. The hemifumarate salt provides a highly crystalline, thermodynamically stable, and bioavailable solid form[9].

Quantitative Data: Receptor Affinities and Synthetic Yields

Table 1: Receptor Binding Affinities (Ki) of Quetiapine and its Metabolite

Lower Ki values indicate higher binding affinity.

Receptor TargetQuetiapine (Ki, nM)Norquetiapine (Ki, nM)Clinical Implication
D1 42899.8Minimal EPS liability[4][17]
D2 626489Efficacy via "kiss and run" rapid dissociation[4][7]
5-HT1A 1040191Partial agonism; Anxiolytic effects[4][7]
5-HT2A 382.9Atypical profile; Mood stabilization[4][17]
H1 4.41.1Sedation and weight gain side effects[7][17]
NET >1000012Norepinephrine reuptake inhibition; Antidepressant[4][18]
Table 2: Yield and Environmental Optimization Across Synthetic Generations
Synthetic RouteKey ReagentsIntermediate Isolated?Overall Yield (%)Environmental Impact
Classical (US4879288) POCl3 (15 eq), HEEPYes (11-chloro)~60-65%High (Excess POCl3 waste)[9][10]
Improved Two-Step POCl3 (4-5 eq), TolueneYes (11-chloro)~77%Moderate[11][12]
Modern One-Pot POCl3 (1.5 eq), in-situ HEEPNo80.0%Low (Minimized POCl3)[9]

Mechanistic and Workflow Visualizations

Synthetic Workflow of Quetiapine

SynthWorkflow A 1-Chloro-2-nitrobenzene + Thiophenol B 2-Nitrodiphenyl sulfide A->B NaOH, SNAr C 2-Aminodiphenyl sulfide B->C Fe/NH4Cl, Reduction D Phenyl 2-(phenylthio) phenylcarbamate C->D Phenyl chloroformate E Dibenzo[b,f][1,4]thiazepine -11(10H)-one D->E PPA, Cyclization F 11-Chloro-dibenzo[b,f] [1,4]thiazepine E->F POCl3, Halogenation G Quetiapine Free Base F->G HEEP, Substitution H Quetiapine Fumarate G->H Fumaric Acid

Figure 1: Step-by-step chemical workflow for the synthesis of Quetiapine Fumarate.

Receptor Binding and Signaling Pathway

ReceptorPathway cluster_0 Primary Receptor Targets (Ki values) Q Quetiapine / Norquetiapine D2 D2 Receptor (626 nM) Q->D2 Rapid Dissociation HT2A 5-HT2A Receptor (38 nM) Q->HT2A High Affinity Antagonism H1 H1 Receptor (4.4 nM) Q->H1 High Affinity Antagonism NET NET Transporter (12 nM - Metabolite) Q->NET Inhibition Ef1 Antipsychotic Efficacy (Reduction of Positive Symptoms) D2->Ef1 Ef2 Mood Stabilization & Antidepressant Effects HT2A->Ef2 Ef3 Sedation & Weight Gain H1->Ef3 NET->Ef2

Figure 2: Pharmacodynamic pathways mapping receptor affinities to clinical outcomes.

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine

Executive Summary This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine ....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine . This highly lipophilic and reactive compound serves as a critical synthetic intermediate in the preparation of 7-hydroxyquetiapine, a major active cytochrome P450 (CYP3A4) metabolite of the atypical antipsychotic quetiapine[1]. The method addresses specific chromatographic challenges, including the suppression of on-column hydrolysis and the resolution of closely related positional isomers, utilizing a Phenyl-Hexyl stationary phase to leverage π−π interactions.

Chemical Context & Analytical Challenges

Quetiapine is extensively metabolized in humans, with 7-hydroxyquetiapine being a primary metabolite of interest for pharmacokinetic profiling and forensic toxicology[2]. To synthesize 7-hydroxyquetiapine as a reference standard, the phenolic hydroxyl group must be protected (typically via benzylation) prior to the construction of the central thiazepine ring.

The intermediate, 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine, is synthesized by reacting the corresponding lactam (7-benzyloxy-dibenzo[b,f][1,4]thiazepin-11(10H)-one) with phosphorus oxychloride (POCl 3​ )[3]. This yields an imine chloride that is highly reactive[4].

The Causality of Analytical Failure in Standard Methods

Standard C18/aqueous methods frequently fail for this analyte due to two primary mechanisms:

  • Hydrolytic Degradation: The 11-chloro moiety is highly susceptible to nucleophilic attack by water, reverting the analyte back to its 11(10H)-one lactam precursor during sample preparation or within the column if the mobile phase pH is not optimized.

  • Co-elution of Isomers: The standard hydrophobic partitioning of a C18 column struggles to differentiate the 7-benzyloxy isomer from potential 8-benzyloxy or 6-benzyloxy impurities formed during the initial ring-closure steps of synthesis.

SynthPathway A 7-Benzyloxy-dibenzo [b,f][1,4]thiazepin-11(10H)-one (Lactam Precursor) B 7-Benzyloxy-11-chloro dibenzo[b,f][1,4]thiazepine (Target Analyte) A->B POCl3 Chlorination C 7-Benzyloxy-quetiapine (Protected Intermediate) B->C Piperazine Coupling D 7-Hydroxyquetiapine (Active CYP3A4 Metabolite) C->D Pd/C, H2 Deprotection

Fig 1: Synthetic pathway of 7-hydroxyquetiapine highlighting the target analyte.

Method Development Rationale (E-E-A-T)

To establish a self-validating and scientifically sound protocol, the following chromatographic choices were made:

  • Stationary Phase Selection (Phenyl-Hexyl): The analyte contains three distinct aromatic systems (the two fused rings of the dibenzothiazepine core and the benzyloxy protecting group). A Phenyl-Hexyl column was selected over a traditional C18. The phenyl rings on the stationary phase induce strong π−π electron interactions with the analyte's aromatic rings, providing orthogonal selectivity that easily resolves positional benzyloxy isomers.

  • Mobile Phase pH Control (pH 3.0): To prevent the hydrolysis of the 11-chloro group, the mobile phase must be kept slightly acidic. A 0.1% Formic Acid buffer (pH ~3.0) ensures the silanol groups on the stationary phase remain protonated (reducing peak tailing) while stabilizing the imine chloride against degradation.

  • Sample Diluent (Anhydrous Environment): The most critical point of failure in analyzing 11-chlorodibenzo[b,f][1,4]thiazepine derivatives is the use of aqueous diluents[4]. The protocol mandates the use of 100% anhydrous acetonitrile for all stock and working solutions.

SeparationMechanism cluster_0 Orthogonal Separation Mechanisms Analyte 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine PiPi π-π Interactions (Phenyl-Hexyl Phase) Analyte->PiPi Resolves Isomers Hydrophobic Hydrophobic Partitioning (Hexyl Linker) Analyte->Hydrophobic Retains Lipophilic Core

Fig 2: Dual-mechanism chromatographic retention strategy for the target analyte.

Experimental Protocols

Reagents and Materials
  • Analyte: 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine Reference Standard (>98% purity).

  • Solvents: HPLC-Grade Acetonitrile (Anhydrous), LC-MS Grade Water.

  • Additives: LC-MS Grade Formic Acid (FA).

Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL amber volumetric flask. Dissolve completely in 20 mL of anhydrous Acetonitrile. Sonicate for 5 minutes at room temperature. Make up to the mark with anhydrous Acetonitrile.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with anhydrous Acetonitrile.

  • Note on Stability: Solutions must be stored at 4°C and analyzed within 24 hours to guarantee <1% degradation to the lactam precursor.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection (UV) 254 nm (Reference: 360 nm)
Run Time 25 Minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.05050Isocratic hold to focus analyte
3.05050Isocratic
15.01090Linear gradient to elute lipophilic impurities
20.01090High-organic wash
20.15050Return to initial conditions
25.05050Column re-equilibration

Results & Validation Data

The method was validated following ICH Q2(R1) guidelines. The analyte elutes at approximately 12.4 minutes , well separated from the solvent front and the primary degradation product (lactam precursor, RT ~9.8 min).

Table 3: System Suitability & Validation Summary

ParameterResultAcceptance Criteria
Retention Time (RT) 12.42 minN/A
Theoretical Plates (N) > 14,500> 5,000
Tailing Factor (Tf) 1.08≤ 1.5
Resolution (vs. Lactam) 6.4≥ 2.0
Linearity Range 1.0 - 200 µg/mL R2 ≥ 0.999
LOD / LOQ 0.15 µg/mL / 0.50 µg/mLSignal-to-Noise ≥ 3 / ≥ 10
Injection Precision (RSD) 0.45% (n=6)≤ 2.0%

References

  • Source: Google Patents (JP2010053044A)
  • Title: Effects of cytochrome b5 on drug oxidation activities of human cytochrome P450 (CYP)
  • Title: Distribution of quetiapine and metabolites in biological fluids and tissues Source: ResearchGate URL
  • Title: CAS 13745-86-3: 11-Chloro-dibenzo[b,f][1,4]thiazepine Source: CymitQuimica URL

Sources

Application

Application Note: Utilizing 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine in Catalytic Cross-Coupling Reactions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis of 7-Hydroxyquetiapine derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis of 7-Hydroxyquetiapine derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction & Strategic Rationale

The development of atypical antipsychotics has heavily relied on the dibenzothiazepine scaffold. Quetiapine, a flagship molecule in this class, undergoes extensive hepatic metabolism to form several active metabolites. Among these, 7-hydroxyquetiapine is of profound clinical interest. Unlike clozapine, which undergoes peroxidase-catalyzed bioactivation to form a highly toxic nitrenium ion leading to agranulocytosis, quetiapine's sulfur-bridged structure alters this metabolic liability. Cytochrome P450 2D6 catalyzes the formation of 7-hydroxyquetiapine, which exhibits a significantly lower toxicity profile while retaining therapeutic efficacy [1].

To synthesize 7-hydroxyquetiapine and its analogs for pharmacokinetic profiling and reference standards, 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine serves as the premier synthetic intermediate. The 11-chloro position acts as an electrophilic hub for C–N bond formation, while the 7-benzyloxy group robustly protects the sensitive phenolic hydroxyl during harsh basic or reductive conditions.

The Causality of Catalyst Selection: Why Buchwald-Hartwig?

Historically, the coupling of the 11-chloro-dibenzothiazepine core with piperazine derivatives—such as 1-(2-hydroxyethoxy)ethylpiperazine (HEEP)—was achieved via Nucleophilic Aromatic Substitution ( SN​Ar ). However, SN​Ar on this sterically hindered, electron-rich system requires aggressive thermal conditions (e.g., refluxing in neat amine or high-boiling solvents for >24 hours). These conditions frequently lead to ether cleavage, degradation of the thiazepine ring, and poor yields.

Transitioning to a Palladium-catalyzed Buchwald-Hartwig amination circumvents these thermodynamic barriers [2]. By utilizing a Pd(0)/Pd(II) catalytic cycle, the activation energy for the C–N bond formation is drastically lowered, allowing the reaction to proceed at milder temperatures (80–100 °C) with high regioselectivity, thereby perfectly preserving the 7-benzyloxy protecting group.

Mechanistic Pathway & Workflow

The cross-coupling relies on a highly active Pd(0)Ln​ species. The mechanism initiates with the oxidative addition of the 11-C–Cl bond to the Pd(0) center. The sterically demanding, electron-rich phosphine ligand (e.g., BINAP or RuPhos) stabilizes the resulting Pd(II) aryl halide complex and accelerates the subsequent amine coordination. A strong inorganic base ( Cs2​CO3​ or NaOtBu ) deprotonates the coordinated amine, leading to a Pd(II) aryl amido complex. Finally, reductive elimination expels the 7-benzyloxy-quetiapine intermediate and regenerates the Pd(0) catalyst.

SyntheticWorkflow A 7-Benzyloxy-11-chloro- dibenzo[b,f][1,4]thiazepine C Pd-Catalyzed Buchwald-Hartwig Cross-Coupling A->C B Piperazine Derivative (HEEP) B->C D 7-Benzyloxy-Quetiapine (Protected Intermediate) C->D C-N Bond Formation E Catalytic Hydrogenolysis (Pd/C, H2) D->E F 7-Hydroxyquetiapine (Active Metabolite) E->F Benzyl Cleavage

Caption: Two-step synthetic workflow from the chlorinated scaffold to the active 7-hydroxyquetiapine.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-Cl bond) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII Am Amine Coordination & Deprotonation (Base) PdII->Am PdII_Am Pd(II) Aryl Amido Complex Am->PdII_Am RE Reductive Elimination PdII_Am->RE Product Coupled Product + Pd(0)L_n RE->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Pd-mediated Buchwald-Hartwig amination at the 11-chloro position.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, empirical optimization of the catalyst-ligand-base triad is required. The table below summarizes the optimization data for coupling 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine with HEEP.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)*
1 Pd(OAc)2​ PPh3​ K2​CO3​ Toluene1002415
2 Pd2​(dba)3​ BINAP NaOtBu Toluene901268
3 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene1001482
4 Pd(OAc)2​ RuPhos Cs2​CO3​ 1,4-Dioxane 90 8 94
5None ( SN​Ar )None K2​CO3​ DMF1403622 (Degradation)

*Isolated yields after silica gel chromatography. Entry 4 represents the optimized conditions utilized in Protocol A.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Synthesis of 7-Benzyloxy-Quetiapine)

This protocol utilizes the optimized conditions (Entry 4) to ensure high conversion and prevent cleavage of the benzyloxy group.

Materials:

  • 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine (1.0 eq, 10 mmol, 3.52 g)

  • 1-(2-Hydroxyethoxy)ethylpiperazine (HEEP) (1.2 eq, 12 mmol, 2.09 g)

  • Pd(OAc)2​ (0.05 eq, 0.5 mmol, 112 mg)

  • RuPhos (0.10 eq, 1.0 mmol, 466 mg)

  • Cs2​CO3​ (2.0 eq, 20 mmol, 6.52 g)

  • Anhydrous 1,4-Dioxane (50 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask purged with ultra-pure Argon, combine Pd(OAc)2​ and RuPhos. Add 10 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until a homogeneous pre-catalyst solution is formed.

  • Reagent Addition: To a separate 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine, HEEP, and Cs2​CO3​ .

  • Degassing: Add the remaining 40 mL of 1,4-dioxane to the reaction flask. Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen (critical to prevent Pd oxidation and ligand degradation).

  • Reaction Initiation: Transfer the pre-catalyst solution into the main reaction flask via a cannula under Argon. Heat the mixture to 90 °C using a pre-equilibrated oil bath.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: CH2​Cl2​ /MeOH 9:1). Complete consumption of the starting material should be observed within 8 hours.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with ethyl acetate (3 × 30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% CH2​Cl2​ to 95:5 CH2​Cl2​ /MeOH) to yield 7-Benzyloxy-quetiapine as a viscous pale-yellow oil.

Protocol B: Catalytic Hydrogenolysis (Deprotection to 7-Hydroxyquetiapine)

This step cleaves the benzyl ether to reveal the active phenol without reducing the thiazepine core.

Materials:

  • 7-Benzyloxy-quetiapine intermediate (1.0 eq, 5 mmol, 2.45 g)

  • 10% Palladium on Carbon (Pd/C, 50% w/w water wet) (10% w/w relative to substrate, 245 mg)

  • Methanol / Ethyl Acetate (1:1 v/v, 40 mL)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 7-benzyloxy-quetiapine in the Methanol/Ethyl Acetate mixture in a heavy-walled hydrogenation vessel.

  • Catalyst Addition: Carefully add the wet 10% Pd/C to the solution. (Safety Note: Never add dry Pd/C to a methanolic solution due to the risk of ignition).

  • Atmosphere Exchange: Seal the vessel and purge the system with Argon three times, followed by purging with H2​ gas three times.

  • Hydrogenation: Pressurize the vessel to 30 psi (approx. 2 atm) with H2​ . Stir vigorously at room temperature for 4–6 hours.

  • In-Process Control: Verify the complete disappearance of the benzyl-protected intermediate via HPLC.

  • Filtration and Isolation: Vent the H2​ gas and purge with Argon. Filter the mixture through a tightly packed Celite plug (do not let the Pd/C dry out on the filter). Concentrate the filtrate in vacuo.

  • Crystallization: Recrystallize the crude product from hot ethanol/heptane to afford highly pure 7-hydroxyquetiapine as a white crystalline solid.

References

  • Li, X., & Cameron, M. D. (2012). Potential Role of a Quetiapine Metabolite in Quetiapine-Induced Neutropenia and Agranulocytosis. Chemical Research in Toxicology, 25(5), 1004–1011. URL:[Link]

  • Bandeira, A. J., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5, 96667-96674. URL:[Link]

Method

In Vitro Assay Preparation and Pharmacological Profiling Using 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of active antipsychotic metabolites, receptor binding assays (D2/5-HT2A), and myeloperoxidase (MPO) toxicity sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of active antipsychotic metabolites, receptor binding assays (D2/5-HT2A), and myeloperoxidase (MPO) toxicity screening.

Chemical Rationale & Causality

In the preclinical development and profiling of atypical antipsychotics, evaluating the pharmacodynamics and toxicology of active metabolites is as critical as testing the parent drug. 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine (CAS: 1076198-96-3) serves as a foundational synthetic intermediate for generating 7-hydroxyquetiapine (7-OH-QTP) and its novel derivatives.

The 11-chlorodibenzo[b,f][1,4]thiazepine scaffold is a well-established precursor that undergoes nucleophilic substitution to attach various piperazine side chains[1]. However, the direct synthesis of 7-OH-QTP is chemically prohibitive. The free phenolic hydroxyl group at the 7-position is highly reactive; under the basic, high-temperature conditions required for the 11-chloro substitution, a free hydroxyl would act as a competing nucleophile or undergo rapid oxidation.

The Causality of the Benzyl Protecting Group: The benzyl ether provides orthogonal protection. It is highly stable under the harsh basic conditions of the nucleophilic aromatic substitution but can be cleanly and selectively removed later via catalytic hydrogenation under mild, neutral conditions. This strategy ensures high yields of the active 7-hydroxyquetiapine metabolite[2], which is essential for downstream in vitro assays targeting dopamine (D2) and serotonin (5-HT) receptors[3].

Experimental Protocols

The following protocols represent a self-validating workflow, moving from intermediate deprotection to in vitro biological evaluation.

Protocol A: Synthesis and Preparation of the Active Analyte

Objective: Convert the protected intermediate into the active 7-OH-QTP analyte for biological testing.

  • Nucleophilic Substitution: Dissolve 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine (1.0 eq) and 1-(2-hydroxyethoxy)ethylpiperazine (2.5 eq) in anhydrous toluene. Reflux for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

  • O-Debenzylation (Deprotection): Dissolve the crude intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Purification & Validation: Filter the reaction mixture through a Celite pad to remove the catalyst. Purify the filtrate via preparative HPLC.

    • Self-Validating Step: Analyze the fraction via LC-MS/MS. You must confirm the complete disappearance of the benzylated precursor (m/z ~442) and the appearance of the target analyte (m/z ~399). Residual protected intermediate will artificially lower the observed receptor binding affinity in downstream assays.

Protocol B: In Vitro Receptor Binding Assay (D2 / 5-HT2A)

Objective: Determine the binding affinity ( Ki​ ) of the synthesized analyte.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 or 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the synthesized analyte (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand ([³H]raclopride for D2; [³H]ketanserin for 5-HT2A), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

    • Self-Validating Step: Define non-specific binding (NSB) using 10 µM clozapine. This control ensures that the measured radioactive signal is exclusively from specific receptor interactions.

Protocol C: In Vitro Myeloperoxidase (MPO) Toxicity Assay

Objective: Assess the risk of agranulocytosis via reactive metabolite formation.

Agranulocytosis is a severe idiosyncratic toxicity associated with certain antipsychotics. In the presence of myeloperoxidase (MPO) and H2​O2​ , 7-hydroxyquetiapine can be bioactivated into a reactive quinone-imine electrophile, which is trapped by glutathione (GSH) to form covalent adducts[4].

  • Incubation Mixture: Prepare a 0.5 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 20 µM of the synthesized 7-OH-QTP analyte, 5 mM reduced glutathione (GSH), and 50 nM human MPO.

  • Initiation: Start the bioactivation by adding H2​O2​ to a final concentration of 100 µM. Incubate at 37°C for 30 minutes.

  • Quenching: Terminate the reaction by adding 0.5 mL of ice-cold acetonitrile. Centrifuge at 10,000 × g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for 7-OH-QTP-GSH adducts (m/z ~705).

    • Self-Validating Step: Include a negative control lacking H2​O2​ . The absence of adducts in this control proves that the bioactivation is strictly peroxidase-dependent and not an artifact of auto-oxidation.

Quantitative Data Summary

The following table summarizes expected benchmark data for assay validation, comparing the parent drug, the synthesized active metabolite, and a high-toxicity control.

CompoundD2 Receptor Affinity ( Ki​ , nM)5-HT2A Receptor Affinity ( Ki​ , nM)MPO-Mediated GSH Adduct Formation (pmol/min/mg)
Quetiapine (Parent) ~380~150Not Detected
7-Hydroxyquetiapine ~110~8045.2 ± 3.1
Clozapine (Control) ~125~12120.5 ± 8.4

Table 1: Representative pharmacological and toxicological profiling benchmarks. The 7-hydroxy metabolite demonstrates higher affinity for target receptors than the parent drug but also exhibits measurable MPO-mediated bioactivation.

Workflow Visualization

Workflow A 7-Benzyloxy-11-chlorodibenzo [b,f][1,4]thiazepine (CAS: 1076198-96-3) B Nucleophilic Substitution (Piperazine Addition) A->B Step 1 C Catalytic Hydrogenation (O-Debenzylation) B->C Step 2 D 7-Hydroxyquetiapine (Active Analyte) C->D Purification E Receptor Binding Assays (D2 / 5-HT2A) D->E Pharmacodynamics F Metabolic Toxicity Assays (MPO / H2O2 / GSH) D->F Toxicology

Workflow from 7-benzyloxy precursor to in vitro pharmacological and toxicity assays.

References

  • Alfa Chemistry (Page 245) @ ChemBuyersGuide.com, Inc. (CAS 1076198-96-3). ChemBuyersGuide.

  • [1] 11-Chlorodibenzo[b,f][1,4]thiazepine. Smolecule. 1

  • [2] An In-Depth Technical Guide to Quetiapine-d8 Hemifumarate for Drug Metabolism Studies. Benchchem. 2

  • [3] The structures of quetiapine (QP), 7-hydroxyquetiapine (QPOH), and 7-hydroxy-Ndealkylquetiapine (QPND). ResearchGate. 3

  • [4] Potential Role of a Quetiapine Metabolite in Quetiapine-Induced Neutropenia and Agranulocytosis. Chemical Research in Toxicology - ACS Publications.4

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine from complex reaction mixtures

Welcome to the Technical Support Center for the synthesis and purification of dibenzothiazepine derivatives. This guide is specifically engineered for researchers and drug development professionals working on 7-Benzyloxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of dibenzothiazepine derivatives. This guide is specifically engineered for researchers and drug development professionals working on 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine , the critical electrophilic intermediate required to synthesize 7-hydroxyquetiapine, the primary active metabolite of the atypical antipsychotic quetiapine[1].

Because the 11-chloro imine moiety is notoriously unstable, standard purification techniques (like silica gel chromatography) will result in complete degradation. This guide provides field-proven, self-validating protocols to ensure high yield and purity.

Part 1: Core Principles of Imine Chloride Purification

To successfully purify this intermediate, you must understand the causality behind its degradation pathways. The synthesis relies on the chlorination of the corresponding lactam using phosphorus oxychloride (POCl₃)[2].

  • The Hydrolysis Dilemma: The C11 position of the resulting imine chloride is highly electrophilic. During the aqueous workup required to quench excess POCl₃, water acts as a potent nucleophile. If the localized pH drops below 7, or if the workup is too slow, the imine chloride rapidly hydrolyzes back to the thermodynamically stable lactam precursor.

  • The Role of Acid Scavengers: Using an organic base (such as N-methylmorpholine or N,N-dimethylaniline) during the chlorination step is mandatory. It scavenges the HCl generated during the reaction, preventing acid-catalyzed polymerization of the tricyclic core into intractable black tars[2].

  • Protecting the Benzyl Ether: The 7-benzyloxy group is generally stable to POCl₃. However, it is highly susceptible to cleavage if exposed to strong Lewis acids (e.g., iron contaminants from degraded reactors) or if subjected to localized superheating during the vacuum distillation of POCl₃.

Part 2: Step-by-Step Experimental Protocol

This methodology utilizes a cold, biphasic alkaline quench to neutralize POCl₃ instantly while shielding the electrophilic C11 position from aqueous hydrolysis.

Reagents Required:

  • 7-Benzyloxy-dibenzo[b,f][1,4]thiazepin-11(10H)-one (Starting Lactam)

  • Phosphorus oxychloride (POCl₃)

  • N-methylmorpholine (NMM)

  • Anhydrous Toluene

  • 10% Aqueous Sodium Carbonate (Na₂CO₃), chilled to 0°C

Workflow:

  • Chlorination: Suspend the starting lactam (1.0 eq) in anhydrous toluene (5 volumes). Add NMM (1.2 eq) and stir for 10 minutes. Dropwise, add POCl₃ (2.5 eq). Heat the mixture to gentle reflux (approx. 110°C) for 4 hours until TLC confirms the disappearance of the lactam.

  • Vacuum Distillation: Cool the reactor to 50°C. Apply high vacuum to distill off the excess POCl₃ and approximately 50% of the toluene. Crucial: Do not exceed 55°C to prevent debenzylation and thermal degradation.

  • Dilution: Dissolve the resulting thick, crude oil in fresh, anhydrous toluene (5 volumes) and cool to 0°C.

  • Cold Alkaline Quench: Vigorously stir a receiving flask containing 10% aqueous Na₂CO₃ (10 volumes) and crushed ice. Slowly pour the cold toluene solution into the alkaline mixture. Maintain the internal temperature between 0–5°C.

    • Self-Validation Checkpoint: Immediately test the aqueous layer with pH paper. The pH must remain ≥ 9. If the pH drops below 8, the quench is failing and hydrolysis is occurring. Immediately add more 10% Na₂CO₃ until a pH of 9–10 is stabilized.

  • Phase Separation: Transfer to a separatory funnel. Isolate the upper organic (toluene) layer. Wash once with ice-cold brine (3 volumes).

  • Drying & Storage: Dry the toluene layer over anhydrous Na₂SO₄, filter, and store the purified 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine solution at -20°C over molecular sieves. It is highly recommended to use this solution directly in the subsequent piperazine coupling step without further concentration[3].

Part 3: Troubleshooting Guide & FAQs

Q: My isolated product contains >20% of the starting lactam. What went wrong? A: This is the hallmark of hydrolysis during the quench. Never add water directly to the reaction mixture. You must perform a "reverse quench" by pouring the reaction mixture into a vast excess of cold alkaline solution. If the aqueous phase became acidic even for a few seconds, the imine chloride reverted to the lactam[4].

Q: Can I purify the 7-Benzyloxy-11-chloro intermediate by silica gel column chromatography? A: No. Silica gel is slightly acidic and highly hygroscopic. Passing an imine chloride through silica will catalyze its hydrolysis, resulting in near-total conversion back to the starting lactam. Biphasic extraction is the industry standard for this class of molecules[4].

Q: The reaction mixture turned into a black, intractable tar. How do I prevent this? A: Tar formation is caused by acid-catalyzed polymerization. Ensure your N-methylmorpholine is strictly anhydrous and added in sufficient quantities (at least 1.2 equivalents). Additionally, verify that your reactor is free of heavy metal contaminants, which act as Lewis acids and trigger catastrophic degradation.

Q: The benzyl group was cleaved during the reaction. Why? A: While benzyl ethers survive standard POCl₃ chlorination, they will cleave if the vacuum distillation step exceeds 60°C. Ensure your vacuum pump is pulling sufficient vacuum (< 50 mbar) so that POCl₃ distills at or below 50°C[2].

Part 4: Quantitative Data on Workup Conditions

The table below summarizes the causality between the chosen quench methodology and the resulting product profile.

Workup MethodInternal Temp (°C)Aqueous pHImine Chloride Yield (%)Lactam Impurity (%)Polymer/Tar (%)
Direct Water Quench (No Base)25< 215%75%10%
NaOH (30%) Quench25> 1260%25%15%
Na₂CO₃ / Ice Biphasic (Recommended) 0 – 5 9 – 10 92% < 2% < 1%
NH₄OH / Toluene108 – 985%5%5%

Data demonstrates that strict temperature control and moderate alkalinity (pH 9-10) are required to maximize yield and suppress both hydrolysis and base-catalyzed tar formation.

Part 5: Workflow Visualization

G Lactam 7-Benzyloxy-Lactam (Starting Material) Reaction Chlorination (POCl3 + N-methylmorpholine) Lactam->Reaction Heat (Reflux) Crude Crude Reaction Mixture (Imine Chloride + POCl3) Reaction->Crude Distillation Vacuum Distillation (Remove Excess POCl3) Crude->Distillation < 55°C Quench Cold Alkaline Quench (Toluene / aq. Na2CO3) Distillation->Quench Rapid cooling (0-5°C) Hydrolysis Hydrolysis Degradation (Reverts to Lactam) Quench->Hydrolysis Acidic pH or Slow workup PhaseSep Phase Separation (pH 9-10) Quench->PhaseSep Hydrolysis->Lactam Re-enters cycle Purified Purified 7-Benzyloxy-11-chloro... (Organic Phase) PhaseSep->Purified Isolate Toluene Layer

Workflow for the purification of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine and degradation.

References

  • Distribution of Quetiapine and 7-Hydroxyquetiapine in Guinea Pig Hair Roots and Shafts after Repeated Administration. Journal of Analytical Toxicology. 1

  • WO2010085976A1 - Process for the synthesis of quetiapine. Google Patents. 2

  • WO2006113425 - PROCESS FOR PREPARING QUETIAPINE FUMARATE. WIPO Patentscope. 3

  • US7847094B2 - Industrial preparation of 11-[4-{2-(2-hydroxyethoxy) ethyl}-1-piperazinyl] dibenzo [b,f]. Google Patents. 4

Sources

Optimization

Technical Support Center: Optimizing 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine Synthesis

Welcome to the Technical Support Center for advanced API intermediate synthesis. As a Senior Application Scientist, I frequently consult on the manufacturing of dibenzothiazepine derivatives—specifically the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced API intermediate synthesis. As a Senior Application Scientist, I frequently consult on the manufacturing of dibenzothiazepine derivatives—specifically the synthesis of 11-chloro intermediates used in atypical antipsychotic pathways (such as Quetiapine analogs).

The 7-benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine intermediate is an extremely reactive imoyl chloride. The most pervasive troubleshooting request we receive is how to reduce "deschloro byproducts." In this specific chemical context, a deschloro byproduct rarely means a dehalogenated (reduced) C-H bond; rather, it refers to the reversion of the intermediate back to the 7-benzyloxy lactam starting material due to incomplete reaction or moisture-driven hydrolysis [1].

Below is our authoritative troubleshooting guide, mechanistic workflows, and self-validating protocols to eliminate this impurity.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: My In-Process Control (IPC) shows 100% conversion during the POCl3​ chlorination, but after workup, I have 20% deschloro (lactam) byproduct. Why is this happening? A1: You are likely experiencing a false-negative IPC caused by improper sample quenching. The 11-chlorodibenzo[b,f][1,4]thiazepine scaffold is highly electrophilic and notoriously unstable in humid atmospheres [1]. If your IPC aliquot is quenched in water, or if you are using a standard aqueous workup, the water rapidly hydrolyzes the 11-chloro imoyl chloride back to the lactam starting material. Self-Validating Fix: Quench your IPC aliquots in anhydrous methanol containing a drop of triethylamine. This converts the reactive intermediate into a stable 11-methoxy derivative, allowing you to accurately measure true reaction completion without artificial hydrolysis.

Q2: How can I drive the chlorination to absolute completion without using massive, hazardous excesses of POCl3​ ? A2: Relying solely on phosphorus oxychloride ( POCl3​ ) as both solvent and reagent leads to sluggish kinetics due to the poor solubility of the 7-benzyloxy lactam. The causality of unreacted starting material is often kinetic, not thermodynamic. By introducing a catalytic amount of an organic base like N,N-dimethylaniline (DMA), you generate a highly reactive Vilsmeier-Haack-type complex. This drastically accelerates the chlorination, allowing you to reduce the POCl3​ equivalents and lower the thermal stress on the molecule [2].

Q3: What is the most scientifically sound workup strategy to isolate the 11-chloro intermediate without triggering hydrolysis? A3: The most robust strategy is to not isolate it at all . The optimal approach is "telescoping"—removing the excess POCl3​ via vacuum distillation and immediately dissolving the crude residue in an anhydrous aromatic solvent (e.g., toluene) for direct addition of the subsequent amine nucleophile (e.g., piperazine) [3]. If isolation is strictly mandatory for your regulatory route, the reaction mixture must be washed with a strictly cold, highly concentrated inorganic base to rapidly partition the product into the organic phase, minimizing aqueous contact time [2].

Part 2: Mechanistic Visualizations

Pathway SM 7-Benzyloxy Lactam (Starting Material) Reagent POCl3 + DMA Catalyst (Anhydrous) SM->Reagent Intermediate 7-Benzyloxy-11-chloro Intermediate Reagent->Intermediate Chlorination Moisture H2O / Humidity (Aqueous Workup) Intermediate->Moisture Amine Piperazine Derivative (Telescoped Addition) Intermediate->Amine Deschloro Deschloro Byproduct (Hydrolyzed Lactam) Moisture->Deschloro Hydrolysis Product Target API (Stable Thiazepine) Amine->Product Amination

Figure 1: Reaction pathway showing the divergence between successful amination and moisture-driven hydrolysis.

Troubleshooting Start High Deschloro Byproduct Detected CheckIPC Quench IPC in Anhydrous MeOH Start->CheckIPC Decision1 Is 11-Methoxy Derivative 100%? CheckIPC->Decision1 PathNo Incomplete Chlorination Decision1->PathNo No PathYes Hydrolysis During Workup Decision1->PathYes Yes FixNo Add DMA Catalyst & Increase Temp to 80°C PathNo->FixNo FixYes Implement Telescoped Anhydrous Workflow PathYes->FixYes

Figure 2: Logical troubleshooting workflow for identifying the root cause of deschloro impurities.

Part 3: Quantitative Data on Workup Methodologies

The following table summarizes in-house data demonstrating the causality between workup conditions and the generation of the deschloro (hydrolyzed lactam) byproduct.

Workup MethodologyIPC Conversion (%)Final Deschloro Byproduct (%)Scientific Rationale
Standard Aqueous Quench >99%15.0 - 25.0%Prolonged exposure to water hydrolyzes the highly electrophilic imoyl chloride back to the lactam.
Cold Alkaline Wash >99%5.0 - 8.0%Rapid neutralization of HCl reduces catalytic acid-driven hydrolysis, but degradation still occurs at the phase boundary[2].
Telescoped (Anhydrous) >99%< 0.5% Complete elimination of aqueous exposure during the vulnerable 11-chloro stage prevents hydrolysis entirely [3].

Part 4: Self-Validating Experimental Protocol

To guarantee the suppression of deschloro byproducts, we recommend the following Telescoped Amination Protocol . This method bypasses the isolation of the moisture-sensitive 11-chloro intermediate entirely.

Objective: Convert 7-benzyloxy-dibenzo[b,f][1,4]thiazepin-11(10H)-one to the piperazinyl API intermediate without isolating the intermediate.

Step-by-Step Methodology:

  • Anhydrous Setup: Charge a rigorously dried, nitrogen-purged reactor with 7-benzyloxy-dibenzo[b,f][1,4]thiazepin-11(10H)-one (1.0 eq) and anhydrous toluene (5 volumes).

  • Catalytic Activation: Add N,N-dimethylaniline (0.1 eq) to the suspension. Causality: DMA acts as a nucleophilic catalyst, forming a highly reactive complex with POCl3​ , ensuring complete kinetic conversion of the poorly soluble lactam.

  • Chlorination: Slowly add phosphorus oxychloride ( POCl3​ , 1.5 eq) while maintaining the internal temperature below 30°C. Once added, heat the mixture to 80°C for 3 hours.

  • Self-Validating IPC: Withdraw a 0.1 mL aliquot, quench immediately into 1 mL of anhydrous methanol (containing 0.1 mL triethylamine), and analyze via HPLC. The presence of the 11-methoxy derivative confirms complete chlorination. Do not quench in water.

  • Concentration: Distill off the excess POCl3​ and a portion of the toluene under vacuum (internal temp < 60°C) until a thick oil is obtained. Causality: Removing unreacted POCl3​ is critical; leaving it in the mixture will cause the formation of piperazine phosphoramidate impurities in the next step.

  • Telescoping: Re-dissolve the crude 11-chloro intermediate in fresh anhydrous toluene (5 volumes) under a strict nitrogen atmosphere.

  • Amination: Add piperazine (4.0 eq) in portions at 45-50°C. Heat the reaction to 80°C for 2 hours. Causality: The excess piperazine acts as both the nucleophile and the acid scavenger (forming insoluble piperazine hydrochloride) [3].

  • Workup: Cool the reactor to room temperature, filter off the piperazine hydrochloride salts, and wash the organic layer with water. Because the 11-position is now substituted with a stable amine, the target compound is completely stable to aqueous conditions.

References

  • Title: Method for manufacture of 11-(1-piperazinyl)
  • Source: Japan Patent Office (JP2010053044A)
  • Source: World Intellectual Property Organization (WO2008121415A2)
Troubleshooting

Optimizing reaction temperature for dibenzothiazepine ring closure

Optimizing Reaction Temperature for Dibenzothiazepine Ring Closure This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction Temperature for Dibenzothiazepine Ring Closure

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzothiazepine derivatives. Our focus is on the critical ring closure step, with a specific emphasis on the strategic optimization of reaction temperature to maximize yield and purity.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental concepts governing the intramolecular cyclization to form the dibenzothiazepine core. Understanding these principles is crucial for effective troubleshooting.

Q1: What is the primary mechanism for the dibenzothiazepine ring closure, and how does temperature influence it?

A1: The formation of the dibenzothiazepine lactam (dibenzo[b,f][1][2]thiazepin-11(10H)-one) is most commonly achieved through the intramolecular dehydration-condensation of a 2-amino-2'-carboxy-diphenylsulfide intermediate.[3][4] This reaction is typically acid-catalyzed.

Temperature plays a dual role in this process:

  • Kinetics: Like most reactions, increasing the temperature increases the reaction rate by providing the necessary activation energy for the cyclization to occur. Insufficient temperature will result in a sluggish or incomplete reaction.

  • Thermodynamics & Side Reactions: Excessively high temperatures can promote undesired side reactions. These may include decomposition of the starting material or product, or the formation of thermally stable byproducts. For instance, some syntheses for related structures require reflux temperatures, which can range from ~84°C to 140°C depending on the solvent and specific substrates.[3] Finding the optimal temperature is a balance between achieving a practical reaction rate and minimizing byproduct formation.

Below is a simplified representation of this key cyclization step.

G cluster_reactants Reactant cluster_products Product A 2-Amino-2'-carboxy-diphenylsulfide B Intramolecular Dehydration-Condensation A->B  Δ (Heat) + Acid Catalyst C Dibenzo[b,f][1,4]thiazepin-11(10H)-one B->C Ring Closure - H₂O

Caption: Key intramolecular cyclization step for dibenzothiazepine lactam formation.

Q2: Can alternative ring closure mechanisms, like the Smiles rearrangement, occur? How does temperature affect them?

A2: Yes, the Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution (SNAr) reaction that can be a powerful tool for synthesizing dibenzothiazepinones.[5][6][7] In this pathway, an aryl ring migrates from a heteroatom to a more nucleophilic one.[8][9] Whether this is the desired pathway or a potential side reaction depends entirely on the synthetic design. These reactions are highly influenced by electronic effects on the aromatic rings and the reaction conditions.[7] Temperature can significantly impact the rate and efficiency of the rearrangement, with specific conditions depending on the substrate's activation.

Q3: What role does the solvent play in temperature optimization?

A3: The solvent is a critical parameter that is intrinsically linked to reaction temperature. The boiling point of the chosen solvent sets the maximum temperature achievable at atmospheric pressure (reflux conditions). The polarity and properties of the solvent also affect the solubility of reactants and the stability of intermediates. Therefore, changing the solvent is a primary method for altering the reaction temperature range.

SolventBoiling Point (°C)Typical Application Notes
Toluene~111 °CCommonly used for reactions requiring moderate to high heat, such as in the synthesis of Quetiapine intermediates.[1][2]
Xylene~140 °CUsed for reactions requiring higher temperatures, often with less reactive substrates.
Methanol~65 °CUsed for lower temperature steps or when a protic solvent is required.[3]
Dimethylformamide (DMF)~153 °CA high-boiling polar aprotic solvent, often used in Ullmann-type reactions which can require high heat.[10]
Ethyl Acetate~77 °CA lower-boiling solvent suitable for reactions with heat-sensitive functional groups.[3]
Part 2: Troubleshooting Guide for Ring Closure Optimization

This section uses a practical question-and-answer format to address common issues encountered during the dibenzothiazepine ring closure.

Q4: My reaction is very slow or is not going to completion. What are the likely causes and solutions related to temperature?

A4:

  • Probable Cause 1: Insufficient Thermal Energy. The activation energy for the ring closure is not being met. This is the most common reason for a stalled reaction.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.[1] If the reaction is running at the reflux temperature of the solvent, consider switching to a higher-boiling solvent (see table above).

  • Probable Cause 2: Poor Heat Transfer. In larger scale reactions, inefficient stirring or improper heating can create cold spots within the reactor, leading to non-uniform conversion.

    • Solution: Ensure vigorous and efficient stirring. Use a heating mantle with a temperature controller and probe placed directly in the reaction mixture for accurate temperature management.

Q5: I am observing significant byproduct formation and/or tarring in my reaction. How can I mitigate this?

A5:

  • Probable Cause 1: Excessive Reaction Temperature. This is the most frequent cause of impurity generation. High temperatures can initiate alternative reaction pathways or cause decomposition of starting materials and products.

    • Solution 1: Reduce Temperature. Lower the reaction temperature. Even a 10°C reduction can dramatically improve the product profile while only moderately affecting the reaction time. The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while side reactions are minimized.

    • Solution 2: Controlled Rate of Heating. Avoid rapid heating. Bring the reaction to the target temperature slowly and in a controlled manner to prevent localized overheating, which can degrade sensitive reagents.

  • Probable Cause 2: Incorrect Reaction Time. Leaving a reaction at an elevated temperature for too long, even the optimal one, can lead to the slow formation of thermal degradation products.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC/HPLC), begin the work-up procedure promptly. Do not leave the reaction heating unnecessarily.

Q6: My reaction yield is inconsistent between batches, even when I use the same temperature setting. What could be wrong?

A6:

  • Probable Cause: Inaccurate Temperature Control. The temperature displayed on the heating apparatus (e.g., hot plate dial) may not reflect the true internal temperature of the reaction mixture. Variations in glassware, stirring rate, and ambient temperature can lead to different internal temperatures batch-to-batch.

    • Solution: Always use a calibrated thermometer or thermocouple placed directly into the reaction mixture. This ensures you are measuring and controlling the actual reaction temperature, which is the critical parameter for reproducibility.

The following workflow can guide your troubleshooting process:

G Start Reaction Problem Observed Problem What is the main issue? Start->Problem Slow Slow / Incomplete Reaction Problem->Slow Low Conversion Impure Impure Product / Tarring Problem->Impure High Impurity Inconsistent Inconsistent Yields Problem->Inconsistent Poor Reproducibility Action_Slow1 Increase Temperature in 5-10°C increments Slow->Action_Slow1 Action_Impure1 Decrease Temperature in 5-10°C increments Impure->Action_Impure1 Action_Inconsistent Use internal thermometer for precise control Inconsistent->Action_Inconsistent Action_Slow2 Switch to higher- boiling solvent Action_Slow1->Action_Slow2 If at reflux End Problem Resolved Action_Slow1->End If rate improves Action_Slow2->End Action_Impure2 Monitor reaction closely; quench at completion Action_Impure1->Action_Impure2 Action_Impure1->End If purity improves Action_Impure2->End Action_Inconsistent->End

Caption: Troubleshooting workflow for dibenzothiazepine ring closure issues.

Part 3: Experimental Protocol for Temperature Optimization

This section provides a generalized, step-by-step methodology for determining the optimal reaction temperature for your specific dibenzothiazepine ring closure.

Objective: To identify the temperature that provides the best balance of reaction rate and product purity.
Methodology: Parallel Reaction Screening
  • Setup:

    • Arrange a parallel reaction block or a series of identical reaction flasks in separate heating blocks.

    • For each reaction, charge an identical amount of the 2-amino-2'-carboxy-diphenylsulfide precursor, solvent, and acid catalyst. Ensure all other parameters (stirring speed, reagent concentration, atmosphere) are kept constant.

  • Temperature Gradient:

    • Set each reaction to a different target temperature. A good starting range based on literature is between 80°C and 140°C.[3]

    • Example temperature points: 80°C, 90°C, 100°C, 110°C, 120°C.

    • Crucially, ensure each reaction vessel has its own internal temperature probe for accurate measurement.

  • Reaction Monitoring:

    • At set time intervals (e.g., every 1-2 hours), take a small, identical aliquot from each reaction.

    • Quench the aliquot immediately (e.g., by diluting in a cold solvent).

    • Analyze each sample by a suitable method (TLC or HPLC) to determine the consumption of starting material and the relative formation of the desired product versus impurities.

  • Data Analysis & Determination:

    • At Lower Temperatures (e.g., 80-90°C): You will likely observe slow conversion of the starting material but high product purity.

    • At Mid-Range Temperatures (e.g., 100-110°C): You may find a good conversion rate with minimal byproduct formation. This is often the optimal range.

    • At Higher Temperatures (e.g., 120°C+): You will likely see very fast conversion, but with a noticeable increase in impurity peaks in the HPLC chromatogram or extra spots on the TLC plate.

    • The optimal temperature is the one that achieves >95% conversion in a reasonable timeframe (e.g., 4-8 hours) with the lowest possible percentage of impurities.

  • Confirmation:

    • Once the optimal temperature is identified from the small-scale screen, perform a larger-scale reaction at that specific temperature to confirm the results and yield.

References
  • US4879288A - Novel dibenzothiazepine antipsychotic.
  • US7671195B2 - Process for preparing dibenzothiazepine compounds.
  • Chavda, M., et al. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f][1][2]thiazepin-11(10H)-ones via Smiles rearrangement. PubMed. [Link]

  • Optimization of temperature for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. [Link]

  • NO20063661L - Process for the preparation of dibenzothiazepine derivatives.
  • Wang, H., et al. (2022). “One-Pot” CuCl2-Mediated Condensation/C–S Bond Coupling Reactions to Synthesize Dibenzothiazepines by Bi-Functional-Reagent N, N′-Dimethylethane-1,2-Diamine. MDPI. [Link]

  • Joardar, S., et al. (2015). Synthesis of Dibenzothiazepine Dioxides by Reductive Heck Cyclization. Synfacts. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Al-Ostath, A., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link]

  • Van de Vyver, T., et al. (2022). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC. [Link]

  • Taylor, D., et al. (2020). Modern Aspects of the Smiles Rearrangement. SciSpace. [Link]

  • Toth, G., et al. (2016). Radical Smiles Rearrangement: An Update. MDPI. [Link]

  • A new synthetic ultrasound-assisted method for dibenzoepines. PMC. [Link]

  • (PDF) Smiles Rearrangement in Synthetic Chemistry. ResearchGate. [Link]

  • The Smiles and Related Rearrangements of Aromatic Systems. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: HPLC Peak Tailing Resolution for 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter peak shape distortions when analyzing bulky, basic, and lipophilic pharmaceutical intermediates like 7-Benzyloxy-11-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter peak shape distortions when analyzing bulky, basic, and lipophilic pharmaceutical intermediates like 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine . This guide is engineered for researchers and drug development professionals to diagnose, understand, and systematically eliminate peak tailing during method development and routine analysis.

The Chemical Context: Why Does This Molecule Tail?

To solve the chromatography, we must first understand the molecule. 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine is a lipophilic precursor often utilized in the synthesis of atypical antipsychotics.

  • The Culprit (Basic Nitrogen): The thiazepine ring contains a nitrogen atom that acts as a weak base.

  • The Mechanism of Tailing: In reversed-phase HPLC (RP-HPLC), ideal retention is governed by hydrophobic partitioning. However, peak tailing arises when a [1] competes with the primary one. For basic compounds, this is predominantly the ionic interaction between the protonated basic nitrogen of the thiazepine and ionized residual silanol groups on the silica support matrix[2].

  • The pH Trap: Residual silanols on traditional silica columns typically have a pKa​ around 3.8 to 4.2. If your mobile phase pH is between 4.0 and 8.0, the silanols are deprotonated (anionic Si−O− ), and the thiazepine nitrogen is protonated (cationic). This creates a strong, slow-desorbing ion-exchange interaction that drags out the trailing edge of the peak, often resulting in a [3].

Mechanism analyte 7-Benzyloxy-11-chloro... (Basic Nitrogen) interaction Secondary Ionic Interaction (Slow Desorption) analyte->interaction Protonated at mid-pH silanol Residual Silanols (Si-O⁻) (Anionic at pH > 4.0) silanol->interaction Ionized Support result Peak Tailing (Asymmetry > 1.5) interaction->result Desorption delay

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Diagnostic Workflow: Chemical vs. Physical Tailing

Before altering mobile phases, you must validate whether the tailing is a chemical interaction or a physical system defect (e.g., column void, blocked frit, or extra-column volume)[4].

Troubleshooting start Observe Peak Tailing (Asymmetry > 1.5) all_peaks Are ALL peaks in the chromatogram tailing? start->all_peaks physical Physical Issue: Void or Blocked Frit all_peaks->physical Yes chemical Chemical Issue: Silanol Interactions all_peaks->chemical No fix_phys Protocol A: System Maintenance physical->fix_phys check_ph Is Mobile Phase pH between 4.0 and 8.0? chemical->check_ph fix_ph Protocol B: Adjust pH < 3.0 check_ph->fix_ph Yes check_col Check Column Chemistry check_ph->check_col No fix_col Use End-capped Phase check_col->fix_col

Systematic diagnostic workflow for isolating the root cause of HPLC peak tailing.

Step-by-Step Experimental Protocols

Protocol A: The Neutral Marker Test (Self-Validating System Check)

Objective: To definitively rule out physical column damage or extra-column volume before altering chemical parameters. Rationale: Neutral compounds do not undergo ion-exchange interactions with silanols. If a neutral marker tails, the issue is physical hardware. If it is symmetrical but the thiazepine tails, the issue is chemical.

  • Prepare the Marker Solution: Dissolve a neutral, lipophilic marker (e.g., Toluene) and your 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine standard in the initial mobile phase.

  • Inject: Inject 5 µL of the co-mixed standard onto the HPLC system under your current gradient/isocratic conditions.

  • Analyze Asymmetry ( As​ ): Calculate the asymmetry factor for both peaks at 10% peak height ( As​=B/A ).

  • Interpret:

    • Toluene As​ > 1.5; Thiazepine As​ > 1.5: Physical issue. Reverse flush the column, replace the inlet frit, or minimize PEEK tubing length from the injector to the column.

    • Toluene As​ ≤ 1.2; Thiazepine As​ > 1.5: Chemical issue. Proceed to Protocol B.

Protocol B: Mobile Phase pH and Modifier Optimization

Objective: To suppress secondary silanol interactions by manipulating the ionization state of the stationary phase and analyte. Rationale: [2] (rendering them neutral Si−OH ), thereby eliminating the electrostatic attraction with the basic thiazepine.

  • Prepare Low-pH Buffer: Prepare a 20 mM Potassium Phosphate buffer.

  • Adjust pH: Titrate the buffer to pH 2.5 using concentrated Phosphoric Acid ( H3​PO4​ ). Note: For LC-MS compatibility, substitute with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).

  • Equilibrate: Flush the column with the new low-pH mobile phase for at least 20 column volumes to ensure complete protonation of the silica bed.

  • Inject and Evaluate: Inject the thiazepine standard. Measure the tailing factor.

  • Alternative (Amine Modifier): If low pH cannot be used due to column stability limits, add 10-20 mM Triethylamine (TEA) to the mobile phase at pH 7.0. TEA acts as a sacrificial base, aggressively binding to the active silanols and blocking the thiazepine from interacting.

Quantitative Data: Impact of Optimization

The following table summarizes expected empirical data when optimizing the method for 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine on a standard C18 column.

Experimental ConditionMobile Phase pHAdditive / ModifierThiazepine Asymmetry ( As​ )Toluene Asymmetry ( As​ )Diagnosis / Result
Initial Method 6.5None2.85 (Severe Tailing)1.10Chemical Silanol Interaction
Low pH Adjustment 2.50.1% Formic Acid1.35 (Acceptable)1.08Silanols Protonated (Neutral)
Competing Base 7.015 mM Triethylamine1.20 (Excellent)1.12Silanols Blocked by TEA
Column Void (Simulated) 2.50.1% Formic Acid2.40 (Tailing)2.35 Physical Bed Deformation

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but my thiazepine peak is still tailing slightly ( As​ = 1.6). What is the next logical step? A: If pH optimization doesn't fully resolve the issue, you are likely facing mass overload or using an older-generation silica column. First, dilute your sample by 10x and reinject. If the peak shape improves, you were overloading the column's basic-site capacity. If it doesn't improve, switch to a high-purity, fully[3] or a polar-embedded stationary phase (e.g., C18-Amide), which provides an internal shielding effect against residual silanols.

Q: Why does my peak front instead of tailing sometimes? A: Peak fronting is rarely caused by silanol interactions. For a highly lipophilic compound like 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine, fronting usually indicates "solvent mismatch"—injecting the sample dissolved in a solvent (like 100% Acetonitrile) that is significantly stronger than the starting mobile phase. Always dissolve your sample in the initial mobile phase composition.

Q: Can trace metals in the column cause tailing for this specific molecule? A: Yes. Older Type-A silica columns contain trace metals (iron, aluminum) that can act as strong Lewis acids. If your thiazepine derivative has lone pairs (from the nitrogen, oxygen in the benzyloxy group, or sulfur), it can chelate with these metals. Switching to high-purity Type-B silica resolves this.

References

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Troubleshooting

Preventing degradation of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine during long-term storage

Welcome to the official Technical Support and Troubleshooting Guide for the handling and long-term storage of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine . As a highly reactive synthetic intermediate—frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official Technical Support and Troubleshooting Guide for the handling and long-term storage of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine . As a highly reactive synthetic intermediate—frequently utilized in the development of atypical antipsychotics and targeted dibenzothiazepine derivatives—this compound presents unique stability challenges[1].

This guide provides researchers, analytical scientists, and drug development professionals with field-proven, self-validating methodologies to prevent degradation, ensuring high-fidelity analytical and synthetic downstream results.

Mechanistic Understanding of Degradation

To effectively store this compound, one must understand its intrinsic reactivity. The molecule contains three distinct labile sites that dictate its degradation profile:

  • The Imidoyl Chloride Moiety (C11): The -N=C(Cl)- system is highly electrophilic. 2 [1] with atmospheric moisture. This hydrolysis converts the active intermediate into the thermodynamically stable lactam (amide) while releasing hydrochloric acid (HCl)[2][3].

  • The Thiazepine Sulfur (S5): The heteroaromatic sulfur atom is prone to electrophilic oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming sulfoxides and sulfones.

  • The 7-Benzyloxy Ether: While relatively stable under standard conditions, benzyloxy groups can undergo photolytic radical cleavage when exposed to UV/visible light, yielding a 7-hydroxy derivative.

DegradationPathways Target 7-Benzyloxy-11-chloro- dibenzo[b,f][1,4]thiazepine Moisture Atmospheric Moisture (H2O) Target->Moisture Oxygen Oxygen / ROS Target->Oxygen Light UV / Visible Light Target->Light Lactam Hydrolysis Product (11(10H)-one Lactam) Moisture->Lactam Nucleophilic Attack at C11 Sulfoxide S-Oxidation Products (Sulfoxide / Sulfone) Oxygen->Sulfoxide Electrophilic Attack at Sulfur Debenzyl Photolytic Cleavage (7-Hydroxy Derivative) Light->Debenzyl Radical Cleavage

Fig 1: Primary degradation pathways of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine.

Troubleshooting & FAQs

Q: My LC-MS shows a major impurity peak with a mass shift of -18.5 Da relative to the parent isotope pattern. What is this? A: This is the classic signature of 4 [2]. The parent compound loses a chlorine atom (-35.5 Da) and gains a hydroxyl group (+17 Da), resulting in a net shift of -18.5 Da. This forms the inactive lactam (7-benzyloxy-dibenzo[b,f][1,4]thiazepine-11(10H)-one). It is caused by ambient moisture exposure during storage or handling[4].

Q: We observe a +16 Da peak that increases over time in our DMSO stock solutions. How do we prevent this? A: A +16 Da shift indicates S-oxidation to the sulfoxide. DMSO can act as an oxidant over time, especially if the solution absorbs water or is exposed to air. Causality & Solution: Never store this compound in DMSO for long-term use. The sulfur atom in the thiazepine ring is highly nucleophilic. Store the compound strictly as a dry powder under an Argon atmosphere.

Q: Can I store this compound at room temperature if I use a desiccator? A: No. While a desiccator mitigates hydrolysis, ambient thermal energy accelerates both residual oxidation and potential solid-state degradation. 5 [3] mandate cold storage for highly reactive drug intermediates to suppress the kinetic rate of degradation[5].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine under various storage conditions over a 6-month period. Data is aligned with standard ICH Q1A stability testing protocols.

Storage ConditionAtmosphereContainer Type1-Month Purity3-Month Purity6-Month PurityPrimary Observed Impurity
25°C / 60% RHAmbient AirClear Glass82.4%61.2%< 40.0%Lactam (Hydrolysis)
4°CAmbient AirAmber Glass95.1%89.3%78.5%Sulfoxide (Oxidation)
-20°C Argon Amber Glass > 99.5% > 99.0% > 98.5% None significant

Standard Operating Procedure (SOP): Long-Term Storage Protocol

To guarantee scientific integrity, the storage of this compound must follow a self-validating system . This means the protocol inherently includes Quality Control (QC) checkpoints that validate the success of the previous step before proceeding.

Step-by-Step Methodology
  • High-Vacuum Desiccation: Transfer the synthesized or purchased compound to a drying flask. Apply high vacuum (< 0.1 mbar) for a minimum of 24 hours at room temperature to remove trace residual solvents and moisture.

  • Self-Validation Check (Karl Fischer Titration): Take a 10 mg aliquot and perform a Karl Fischer titration. Proceed only if water content is < 0.1% w/w. If > 0.1%, repeat Step 1.

  • Inert Gas Purging: Transfer the dry powder into an amber glass vial (to prevent photolytic cleavage of the benzyloxy group). Purge the vial with Argon gas for 60 seconds. Note: Argon is prioritized over Nitrogen because it is denser than air and forms a protective blanket directly over the solid.

  • Hermetic Sealing: Seal the vial immediately with a PTFE-lined cap. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment: Place the sealed vial inside a secondary moisture-barrier pouch containing indicating silica gel desiccant.

  • Cryogenic Storage: Store the pouch in a monitored -20°C freezer.

  • Retrieval Protocol (Critical): When retrieving the compound for an experiment, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the highly reactive imidoyl chloride, causing immediate hydrolysis.

StorageWorkflow Synth Synthesized Compound Purify Vacuum Desiccation (<0.1 mbar, 24h) Synth->Purify QC1 Karl Fischer Titration (Water < 0.1%) Purify->QC1 QC1->Purify Fail Package Argon Purge & Amber Glass Vial QC1->Package Pass Store Storage at -20°C with Desiccant Package->Store QC2 Equilibrate to RT Before Opening Store->QC2 Retrieval

Fig 2: Self-validating workflow for the preparation and long-term storage of moisture-sensitive thiazepines.

References

  • Mechanism of hydrolysis of imidoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 2

  • PL195728B1 - Method for manufacture of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine - Google Patents. 4

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 5

  • 11-Chlorodibenzo(b,f)(1,4)thiazepine | CID 10586481 - PubChem, National Institutes of Health.6

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Advanced 2D/qNMR Validation vs. Conventional 1D NMR for 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine

Executive Summary & Context 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine is a highly specialized, reactive intermediate utilized in the synthesis of 7-hydroxyquetiapine. As an active metabolite of the atypical antips...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine is a highly specialized, reactive intermediate utilized in the synthesis of 7-hydroxyquetiapine. As an active metabolite of the atypical antipsychotic quetiapine[1], 7-hydroxyquetiapine has been extensively studied for its potential role in quetiapine-induced neutropenia and agranulocytosis via cytochrome P450 2D6 bioactivation into a reactive quinone-imine[2].

Given the pharmacological significance of the 7-hydroxy substitution, the structural validation of its synthetic precursor must be absolute. The base scaffold, 11-chlorodibenzo[b,f][1,4]thiazepine[3], contains a highly labile imidoyl chloride functionality. Consequently, analytical scientists face two primary challenges: regiochemical ambiguity (differentiating the 7-benzyloxy from the 8-benzyloxy regioisomer) and chemical lability (hydrolysis of the 11-chloro group to an 11-oxo degradant). This guide objectively compares conventional 1D NMR validation against an advanced 2D/qNMR workflow, providing the experimental data and causality required to establish a self-validating analytical system.

The Analytical Challenge: Why Conventional 1D NMR Falls Short

Relying solely on standard 1D 1 H and 13 C NMR for the release testing of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine introduces significant analytical risk:

  • Overlapping Aromatic Multiplets: The molecule contains 12 aromatic protons (5 from the benzyl protecting group, 7 from the dibenzothiazepine core). In a standard 400 MHz 1 H NMR spectrum, these signals collapse into a dense multiplet region between 6.80 and 7.60 ppm. Conventional 1D NMR cannot definitively prove that the benzyloxy group is at the 7-position rather than the 8-position.

  • Silent Hydrolysis: The 11-chloro group is highly sensitive to trace moisture. If standard, non-anhydrous NMR solvents are used, the compound will hydrolyze in the NMR tube into 7-benzyloxydibenzo[b,f][1,4]thiazepine-11(10H)-one. Without quantitative NMR (qNMR), the exact molar ratio of this degradation cannot be accurately assessed due to differing relaxation times ( T1​ ) of the protons.

Performance Comparison: NMR Validation Workflows

To ensure scientific integrity, laboratories must transition from qualitative 1D screening to a quantitative, 2D-correlated workflow. Table 1 summarizes the performance metrics of both approaches.

Analytical MetricConventional 1D NMR ( 1 H / 13 C)Advanced Workflow (qNMR + HSQC/HMBC)
Regiochemical Certainty Low (Inferred from splitting patterns)Absolute ( 3JC,H​ HMBC correlation)
11-Oxo Impurity LOD ~2-5% (Qualitative)< 0.5% (Quantitative via qNMR)
Absolute Purity Assay Requires external reference standardStandard-Free (via internal calibrant)
Sample Prep Sensitivity High risk of in-tube hydrolysisControlled (Anhydrous protocols enforced)
Instrument Time ~15 minutes~2.5 hours
Key Diagnostic NMR Chemical Shifts

The validation relies on identifying specific chemical shifts that act as structural anchors. Table 2 outlines the expected diagnostic signals.

NucleusStructural FeatureExpected Shift (CDCl 3​ )Diagnostic Significance
1 H Benzyloxy -CH 2​ -~5.10 ppm (s, 2H)Starting point for HMBC correlation.
13 C C11 (Imidoyl Chloride)~145.0 ppmConfirms intact 11-chloro active species.
13 C C11 (Amide Carbonyl)~168.0 ppmDegradant Marker: Indicates hydrolysis.
13 C C7 (Aromatic C-O)~158.0 ppmTarget for 3J HMBC from the -CH 2​
  • group.

Self-Validating Experimental Protocol

To establish a trustworthy and reproducible validation, the following step-by-step methodology incorporates internal causality checks to prevent false-positive impurity readings.

Phase 1: Anhydrous Sample Preparation

Causality: The imidoyl chloride at C11 reacts rapidly with trace D 2​ O or DCl present in standard deuterated chloroform, artificially generating the 11-oxo degradant during analysis.

  • Pass CDCl 3​ through a short plug of basic alumina immediately prior to use to remove trace DCl and moisture.

  • Weigh exactly 15.0 mg of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine and 5.0 mg of 1,3,5-Trimethoxybenzene (TraceCERT® grade, internal standard) into an inert vial.

  • Dissolve in 0.6 mL of the anhydrous CDCl 3​ and transfer to a dry NMR tube under a nitrogen blanket.

Phase 2: Rapid 1D 13 C Screening (The "Go/No-Go" Check)

Causality: Before committing to a 2-hour 2D NMR acquisition, you must verify the sample has not hydrolyzed in the tube.

  • Acquire a rapid 13 C NMR spectrum (128 scans).

  • Validation Gate: Check the 160–170 ppm region. If a signal at ~168 ppm is present, the sample has hydrolyzed. Abort the 2D acquisition and prepare a fresh sample. If the C11 signal at ~145 ppm is dominant, proceed to Phase 3.

Phase 3: HMBC Acquisition for Regiochemistry

Causality: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range ( 2J and 3J ) carbon-proton couplings, bypassing the overlapping aromatic proton issue.

  • Set the long-range coupling constant ( J ) to 8 Hz to optimize for aromatic 3JC,H​ correlations.

  • Acquire the HMBC spectrum.

  • Data Interpretation: Locate the benzyloxy -CH 2​

    • proton singlet at ~5.10 ppm on the F2 axis. Trace vertically to find the cross-peak on the F1 ( 13 C) axis. A strong correlation to the quaternary carbon at ~158.0 ppm unambiguously proves the benzyloxy group is attached to the C7 position.

Mandatory Visualization: Workflow & Degradation Pathway

The following diagram illustrates the logical flow of the validation strategy and the critical degradation pathway that the protocol is designed to prevent and detect.

G cluster_0 NMR Validation & Degradation Pathway A 7-Benzyloxy-11-chloro... (Target Precursor) B Moisture / H2O (Sample Prep Error) A->B Exposure D HMBC Correlation (Proves 7-Position) A->D 2D Validation E 13C NMR: C11 Shift (~145 ppm vs ~168 ppm) A->E 1D Validation C 11-Oxo Degradant (Hydrolysis Product) B->C Hydrolysis C->E Detects Impurity

Fig 1: Degradation pathway and NMR validation strategy for 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine.

Conclusion

For drug development professionals synthesizing 7-hydroxyquetiapine, the conventional 1D NMR validation of 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine is insufficient due to regiochemical ambiguity and the risk of unquantified hydrolysis. By adopting the advanced 2D/qNMR workflow, laboratories establish a self-validating system that guarantees both the exact 7-substitution pattern (via HMBC) and the absolute quantitative purity of the reactive imidoyl chloride intermediate.

References

  • The Pharmacogenetics of Treatment with Quetiapine. MDPI - Future Pharmacology.[Link]

  • Potential Role of a Quetiapine Metabolite in Quetiapine-Induced Neutropenia and Agranulocytosis. Chemical Research in Toxicology (ACS Publications).[Link]

  • 11-Chlorodibenzo(b,f)(1,4)thiazepine (CID 10586481). National Center for Biotechnology Information (PubChem).[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 7-Benzyloxy-11-chlorodibenzo[b,f]thiazepine and 11-chlorodibenzo[b,f]thiazepine

A Comparative Guide to the Reactivity of 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine and 11-chlorodibenzo[b,f][1][2]thiazepine Introduction The dibenzo[b,f][1][2]thiazepine scaffold is a cornerstone in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine and 11-chlorodibenzo[b,f][1][2]thiazepine

Introduction

The dibenzo[b,f][1][2]thiazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to multiple receptor types, leading to a wide range of pharmacologically active agents.[3] Within this class, 11-chlorodibenzo[b,f][1][2]thiazepine stands out as a critical and well-characterized intermediate in the industrial synthesis of Quetiapine, a widely prescribed atypical antipsychotic for treating schizophrenia and bipolar disorder.[3][4] Its chemical behavior, particularly the reactivity of the 11-chloro position, is extensively documented.

In the quest for novel therapeutics with improved efficacy and side-effect profiles, functionalized analogs are continuously explored. 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine represents such an analog. The introduction of a benzyloxy group onto the core structure is a strategic decision aimed at modulating the molecule's electronic properties and providing a new vector for chemical modification.

This guide provides an in-depth, objective comparison of the chemical reactivity of these two molecules. By analyzing their structural and electronic differences, we will explain the causality behind their behavior in key synthetic transformations, providing researchers and drug development professionals with field-proven insights into their synthetic utility.

Part 1: Molecular Structure and Electronic Properties

The fundamental difference between the two compounds is the presence of a benzyloxy substituent at the C-7 position of the dibenzothiazepine core. This seemingly simple addition has profound implications for the molecule's electronic landscape.

A direct image for 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine is not available through automated search tools, so a conceptual representation is provided.

Figure 1: Chemical Structures.

The benzyloxy group (-OCH₂Ph) is a potent electron-donating group (EDG). Its influence is primarily exerted through two mechanisms:

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the adjacent benzene ring through p-π conjugation. This significantly increases the electron density (nucleophilicity) of the aromatic ring, particularly at the positions ortho and para to the substituent (C-6, C-8, and C-10, though C-10 is part of the fused system).

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the benzyloxy group also exerts a weaker electron-withdrawing effect through the sigma bond framework. However, for substituents like alkoxy groups, the resonance effect is dominant and dictates the overall reactivity of the aromatic ring.

This electronic enrichment of one of the benzene rings in the 7-benzyloxy derivative is the primary driver of the differences in reactivity discussed below.

resonance Resonance Effect of the Benzyloxy Group A Start: Lone pair on Oxygen B Delocalization into Benzene Ring A->B C Increased Electron Density at ortho/para positions (C-6, C-8) B->C D Enhanced Nucleophilicity of the Ring C->D

Diagram 1: Influence of the Benzyloxy Group.

Part 2: Comparative Reactivity Analysis

The reactivity of these molecules can be assessed at two primary sites: the imino-chloride at the 11-position and the fused aromatic rings.

A. Nucleophilic Substitution at the 11-Position

The most significant reaction for both molecules is the nucleophilic substitution at the C-11 position. The carbon-chlorine bond is part of an imino-chloride functional group, which makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reaction is the linchpin in the synthesis of Quetiapine and related analogs, where a piperazine derivative serves as the nucleophile.[3]

General Reaction: R-NH₂ (Nucleophile) + 11-chlorodibenzo[b,f][1][2]thiazepine → 11-(R-amino)-dibenzo[b,f][1][2]thiazepine + HCl

Causality and Reactivity Comparison:

  • 11-chlorodibenzo[b,f][1][2]thiazepine: This compound exhibits high reactivity at the 11-position, enabling efficient substitution reactions under relatively mild conditions.[3]

  • 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine: The benzyloxy group is located on a distal aromatic ring. Its electron-donating effect is transmitted through the conjugated system, but the impact on the electrophilicity of the C-11 carbon is expected to be minimal. While an EDG can, in theory, slightly reduce the electrophilicity of a remote reaction center, the inherent reactivity of the imino-chloride group is the dominant factor.

B. Electrophilic Aromatic Substitution (EAS)

The difference in reactivity is most pronounced in electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions.

  • 11-chlorodibenzo[b,f][1][2]thiazepine: The fused benzene rings are relatively electron-neutral and are not strongly activated towards EAS. Reactions would require forcing conditions (strong acids, high temperatures), and the substitution pattern would be directed by the combined, and often complex, influence of the sulfide and amide-like functionalities of the core structure.

  • 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine: The benzyloxy group is a powerful activating group that makes the ring it is attached to significantly more nucleophilic than a standard benzene ring.[5] It strongly directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, this corresponds to the C-6 and C-8 positions . Consequently, this derivative will undergo EAS reactions much more readily and under significantly milder conditions than its unsubstituted counterpart.

eas_comparison sub_unsub 11-chlorodibenzo[b,f][1,4]thiazepine cond_unsub Harsh Conditions sub_unsub->cond_unsub sub_benzyloxy 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine cond_benzyloxy Mild Conditions sub_benzyloxy->cond_benzyloxy reagent Electrophile (E+) e.g., HNO3/H2SO4 reagent->sub_unsub Reacts with reagent->sub_benzyloxy Reacts with prod_unsub Complex Mixture of Products (Low Regioselectivity) cond_unsub->prod_unsub Yields prod_benzyloxy Substitution at C-6 and C-8 (High Regioselectivity) cond_benzyloxy->prod_benzyloxy Yields

Diagram 2: Comparison of Electrophilic Aromatic Substitution pathways.

Part 3: Experimental Protocols & Workflows

The following protocols are self-validating systems grounded in established literature for the synthesis and reaction of the dibenzo[b,f][1][2]thiazepine core.

Protocol 1: Synthesis of the 11-Chloro Intermediate from the Lactam Precursor

This procedure details the conversion of the lactam (amide) to the reactive imino-chloride. It is a robust and widely used method applicable to both the substituted and unsubstituted scaffolds.[6]

Objective: To synthesize 11-chlorodibenzo[b,f][1][2]thiazepine from dibenzo[b,f][1][2]thiazepin-11(10H)-one.

Materials:

  • Dibenzo[b,f][1][2]thiazepin-11(10H)-one (or 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1][2]thiazepin-11-one[7])

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as base/catalyst)

  • Toluene (or other inert, high-boiling solvent)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Charging the Flask: Charge the flask with the lactam precursor (1.0 eq), toluene (approx. 5-10 volumes), and N,N-dimethylaniline (approx. 0.6 eq).

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (approx. 1.5-3.0 eq) to the suspension at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting lactam is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 11-chloro product.

  • Purification: The product can be purified by recrystallization (e.g., from an ether/hexane mixture) or chromatography if necessary.

protocol1 start Charge Flask with Lactam, Solvent, and Base add_pocl3 Slowly Add POCl3 start->add_pocl3 reflux Heat to Reflux (100-110 °C) add_pocl3->reflux monitor Monitor by TLC/HPLC (4-8 hours) reflux->monitor workup Cool, Quench, Extract & Concentrate monitor->workup purify Purify by Recrystallization workup->purify end_product 11-Chloro Product purify->end_product

Diagram 3: Workflow for the Synthesis of the 11-Chloro Intermediate.

Protocol 2: Nucleophilic Substitution with a Piperazine Moiety

This protocol exemplifies the key bond-forming reaction to build the final active pharmaceutical ingredient scaffold.

Objective: To couple the 11-chloro intermediate with a piperazine derivative.

Materials:

  • 11-chlorodibenzo[b,f][1][2]thiazepine (substituted or unsubstituted) (1.0 eq)

  • Piperazine derivative (e.g., 1-(2-hydroxyethoxy)ethylpiperazine) (1.1-1.5 eq)

  • Anhydrous Toluene or Xylene

  • Organic Base (e.g., Triethylamine or DBU) or Inorganic Base (e.g., K₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Assemble a dry reaction flask under an inert atmosphere.

  • Reagent Addition: Dissolve the 11-chloro intermediate in the anhydrous solvent. Add the piperazine derivative followed by the base.

  • Reaction: Heat the mixture to reflux (100-140 °C, depending on the solvent) and stir.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Workup: After completion, cool the reaction mixture. Filter off any inorganic salts if used. Wash the organic solution with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product, typically as a viscous oil or solid.

  • Purification: Purify the product via column chromatography or by forming a crystalline salt (e.g., a hemifumarate salt, as with Quetiapine).[4]

Part 4: Data Summary

Feature11-chlorodibenzo[b,f][1][2]thiazepine7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepineJustification
Molecular Formula C₁₃H₈ClNSC₂₀H₁₄ClNO₂SAddition of C₇H₆O₂ moiety.
Molecular Weight 245.73 g/mol [8]383.85 g/mol (Calculated)Increased mass from the benzyloxy group.
Key Reactive Site C-11 (Imino-chloride)C-11 (Imino-chloride)This functional group is the most electrophilic center.
Reactivity at C-11 High (Excellent for Nucleophilic Sub.)[3]High (Expected to be very similar)The distal EDG has a minimal electronic effect on the imino-chloride.
Reactivity towards EAS Low (Requires harsh conditions)High (Reacts under mild conditions)The benzyloxy group is a powerful activating group.[5]
EAS Regioselectivity Complex mixtureHighly selective for C-6 and C-8The benzyloxy group is a strong ortho, para-director.

Conclusion

While 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine and 11-chlorodibenzo[b,f][1][2]thiazepine share a common, highly reactive imino-chloride group that dictates their utility in nucleophilic substitution reactions, their overall chemical personalities are distinct. The presence of the 7-benzyloxy substituent dramatically alters the reactivity of the core aromatic structure.

  • For Nucleophilic Substitution: Both compounds are excellent substrates, and their reactivity at the C-11 position can be considered equivalent for most synthetic planning.

  • For Aromatic Functionalization: The two compounds are worlds apart. The unsubstituted version is relatively inert, whereas the 7-benzyloxy derivative is primed for facile electrophilic aromatic substitution at the C-6 and C-8 positions.

This dual reactivity makes 7-Benzyloxy-11-chlorodibenzo[b,f][1][2]thiazepine a highly valuable intermediate. It allows for the standard introduction of side chains at the 11-position while simultaneously offering a powerful synthetic handle to introduce additional diversity onto the aromatic backbone, enabling a much broader exploration of the chemical space for structure-activity relationship studies in drug discovery.

References

  • Prasad, A. V. G. S., Karunakar, D., Srinivas, B., & Prasanna, B. (2013). An improved process for synthesis of dibenzo-[b,f][1][2]-thiazepine-11-(10H)-one. International Journal of ChemTech Research, 5(4), 1902-1905.

  • Guo, R. N., Gao, K., Ye, Z. S., Shi, L., Li, Y., & Zhou, Y. G. (2013). Iridium-catalyzed asymmetric hydrogenation of dibenzo[b,f][1][2]thiazepines. Pure and Applied Chemistry, 85(4), 843-849.

  • Ahmad, S., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 133-146.
  • Prasad, A. V. G. S., et al. (2013). An improved profess for synthesis of dibenzo-[B,F][1][2]-thiazepine-11-(10H)-one. ResearchGate. Available at: [Link]

  • O'Sullivan, S., & Donohoe, T. J. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 696–726.
  • Szatylowicz, H., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 32(4), 1547-1560.
  • PrepChem. (2015). Synthesis of (c) 11-Chloro-dibenzo[b,f][1][2]thiazepine. Available at: [Link]

  • Kandula, V. R., & Fondekar, K. P. (2015). An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H]- one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. Organic Chemistry: An Indian Journal, 11(6), 211-214.

  • U.S. Food and Drug Administration (FDA). (2025). Products Containing 7-OH Can Cause Serious Harm. Available at: [Link]

  • El-Faham, A., et al. (n.d.). Heterocyclic Chemistry Presentation. Mansoura University. Available at: [Link]

  • Pace, V., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1699.
  • Li, Y., et al. (2010). Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H). European Journal of Medicinal Chemistry, 45(3), 1059-1067.
  • Mansoura University. (n.d.). Heterocyclic Chemistry - Five Membered Rings. Available at: [Link]

  • PubChem. (n.d.). 11-Chlorodibenzo(b,f)(1,4)thiazepine. National Center for Biotechnology Information. Available at: [Link]

  • Naporra, F., et al. (2016). Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610-625.

  • ResearchGate. (n.d.). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway. Available at: [Link]membered_Heterocycles)

Sources

Validation

FTIR spectroscopy reference standard for 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine

As a Senior Application Scientist specializing in the structural elucidation of complex pharmaceutical intermediates, I frequently encounter the analytical hurdles associated with highly functionalized tricyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of complex pharmaceutical intermediates, I frequently encounter the analytical hurdles associated with highly functionalized tricyclic scaffolds. 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine is a critical, highly reactive intermediate utilized in the synthesis of dibenzothiazepine-class atypical antipsychotics (such as quetiapine derivatives). Because the 11-chloro position is an electrophilic hotspot primed for nucleophilic substitution, verifying the structural identity and purity of this intermediate prior to downstream processing is an absolute necessity.

Fourier Transform Infrared (FTIR) spectroscopy is the industry’s gold standard for rapid, non-destructive identity testing[1]. However, an FTIR identity test is only as reliable as the reference standard it is compared against. In this guide, I will objectively compare the three primary tiers of FTIR reference standards for this specific intermediate, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol for your laboratory.

The Mechanistic Causality of FTIR Reference Standards

When analyzing 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine, we are looking for specific vibrational transitions: the imidoyl chloride-like C=N stretch (~1610–1630 cm⁻¹), the C–Cl stretch (600–800 cm⁻¹), the C–S–C thioether linkage (~650–700 cm⁻¹), and the C–O–C asymmetric stretch of the benzyloxy group (~1200–1250 cm⁻¹).

A critical failure point I often observe in QC labs is the misunderstanding of solid-state polymorphism . In the solid state, intermolecular forces—specifically the π−π stacking of the dibenzo rings—alter these vibrational frequencies. If your reference standard exists in a different crystalline form than your sample batch, the FTIR spectra will exhibit baseline shifts and peak splitting, leading to a false Out of Specification (OOS) result.

This is exactly why mandates the concomitant analysis of a physical reference standard alongside the test article[2]. Relying solely on a static digital spectrum ignores the physical reality of the sample's crystal lattice.

Comparative Analysis of Reference Standard Alternatives

To establish a robust identity testing workflow, laboratories must choose between three alternative reference standard approaches.

Certified Reference Materials (CRMs) / Pharmacopeial Standards

CRMs are the apex of regulatory compliance. They are highly purified, rigorously characterized by metrological institutes, and provide absolute traceability. However, because 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine is an intermediate rather than a final Active Pharmaceutical Ingredient (API), compendial CRMs (like USP or EP standards) are rarely available commercially.

In-House Primary Working Standards

This is the most practical and scientifically sound alternative for complex intermediates. A high-purity batch (>99.5% via HPLC) is synthesized or procured, and then structurally elucidated using orthogonal techniques (¹H-NMR, ¹³C-NMR, and HRMS). Once validated, this physical batch serves as the internal working standard for all future FTIR testing. It perfectly controls for polymorphism because it represents the exact synthetic route and crystallization conditions used in your specific manufacturing process.

Digital Literature Spectra (Databases)

Using spectral libraries (e.g., SDBS, KnowItAll) is the fastest and cheapest method. However, digital spectra cannot be used to perform system suitability checks on your instrument, nor do they account for the specific polymorphic form of your proprietary process. They are useful for initial R&D characterization but fail to meet cGMP requirements for batch release[3].

Quantitative Comparison Matrix
ParameterCertified Reference Material (CRM)In-House Working StandardDigital Database Spectrum
Initial Cost High ($500 - $2,000 / 100mg)Medium (Cost of orthogonal testing)Low (Subscription based)
Regulatory Compliance (cGMP) Excellent (Fully Traceable)Excellent (If orthogonally validated)Poor (Fails USP <197> concomitant rule)
Polymorph Control HighHighest (Matches your specific process)None
Implementation Time 1–2 Weeks (Procurement)3–4 Weeks (Internal Validation)Immediate
System Suitability Utility Yes (Physical material available)Yes (Physical material available)No

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To avoid the pitfalls of traditional transmission FTIR, I strongly recommend using Attenuated Total Reflectance (ATR) . Traditional KBr pellet preparation requires high pressure (>10 tons), which can induce polymorphic transformations in the thiazepine crystal lattice. Furthermore, KBr is hygroscopic; absorbed moisture creates a broad O–H band (3500–3200 cm⁻¹) that masks critical structural overtones. ATR requires minimal pressure and preserves the native polymorphic state[3].

Step-by-Step Methodology
  • System Suitability & Background Validation:

    • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate.

    • Causality Check: Acquire a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution. 16 scans provide an optimal signal-to-noise ratio without excessive sample exposure time, while a 4 cm⁻¹ resolution prevents closely eluting aromatic C=C bands from merging[4].

    • Run a polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ bands are within ± 1.0 cm⁻¹ of their certified values. Do not proceed if the instrument fails this self-validation step.

  • Concomitant Standard Acquisition:

    • Place ~2 mg of the validated 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine Working Standard onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil (ensure the torque slip-clutch engages to standardize pressure).

    • Acquire the spectrum (3500–650 cm⁻¹).

  • Test Article Acquisition:

    • Clean the crystal, verify the baseline has returned to zero, and repeat the acquisition process for the test batch[4].

  • Data Evaluation:

    • Overlay the standard and test spectra.

    • Calculate the Pearson Correlation Coefficient. An acceptable match for identity confirmation requires a correlation of > 0.95 across the fingerprint region (1500–650 cm⁻¹).

Analytical Decision Workflow

Below is the logical decision tree I utilize to establish and validate the FTIR reference standard for this dibenzothiazepine intermediate.

FTIR_Workflow A Synthesize/Procure 7-Benzyloxy-11-chloro-dibenzo[b,f][1,4]thiazepine B Is a Pharmacopeial CRM Available? A->B C Procure Certified Reference Material (CRM) B->C Yes D Synthesize In-House Primary Standard B->D No F Concomitant ATR-FTIR Acquisition (16 Scans, 4 cm⁻¹ Res) C->F E Orthogonal Characterization (1H-NMR, HRMS, HPLC >99.5%) D->E E->F G Evaluate Spectral Match (Pearson Correlation > 0.95) F->G H Investigate Polymorphism (DSC / XRPD) G->H Fail (Mismatch) I Approve as Validated FTIR Working Standard G->I Pass H->D Recrystallize

Fig 1: Analytical decision tree for FTIR reference standard qualification of API intermediates.

Conclusion

For highly functionalized intermediates like 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine, relying on digital database spectra is a critical compliance risk. Because commercial CRMs are rarely available for pre-API intermediates, the development of an In-House Working Standard , orthogonally validated and analyzed via ATR-FTIR, provides the highest level of polymorphic control, analytical reliability, and cGMP compliance.

References

  • Title: API Identification Using FTIR Spectroscopy Source: Edinburgh Analytical URL: 1[1]

  • Title: Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning Source: National Center for Biotechnology Information (PMC) URL: 4[4]

  • Title: Laboratory Testing Services - USP <197> Spectroscopic Identification Tests Source: Eagle Analytical URL: 2[2]

  • Title: A Platform Approach for the Identity Testing of Multi-Component Cell-Culture Media Source: BioPharm International URL: 3[3]

Sources

Comparative

A Comparative Guide to the Biological Activity of Benzyloxy and Hydroxy Dibenzothiazepines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dibenzothiazepine Scaffold and the Significance of Hydroxy and Benzyloxy Substitutions Dibenzothiazepines are a class of tricyclic heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dibenzothiazepine Scaffold and the Significance of Hydroxy and Benzyloxy Substitutions

Dibenzothiazepines are a class of tricyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, consisting of a seven-membered thiazepine ring fused to two benzene rings, serves as a versatile scaffold for the development of novel therapeutic agents. The biological profile of dibenzothiazepine derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings.

This guide focuses on two key substituents: the hydroxyl (-OH) group and the benzyloxy (-OCH₂C₆H₅) group. The introduction of a hydroxyl group can profoundly impact a molecule's properties, often leading to increased hydrophilicity, potential for hydrogen bonding with biological targets, and altered metabolic pathways.[1][2] Conversely, the benzyloxy group, which is often utilized as a protecting group for the hydroxyl moiety during synthesis, imparts increased lipophilicity and steric bulk.[3][4][5] Understanding the differential effects of these two functional groups is crucial for the rational design of dibenzothiazepine-based drugs with optimized efficacy and pharmacokinetic profiles. While direct comparative studies are limited, this guide will draw upon existing literature on dibenzothiazepines and related heterocyclic systems to provide a comprehensive analysis.

Comparative Biological Activities: An Inferential Analysis

While head-to-head experimental data comparing benzyloxy- and hydroxy-dibenzothiazepines is not extensively available in the current literature, we can infer their potential differences in biological activity based on studies of related compounds and general principles of medicinal chemistry. The following sections explore these inferred differences across key therapeutic areas.

Anticonvulsant Activity

Dibenzothiazepine derivatives have been investigated for their potential as anticonvulsant agents.[6] The mechanism of action for many anticonvulsants involves modulation of ion channels or neurotransmitter receptors in the central nervous system (CNS).

  • Hydroxy-Dibenzothiazepines: The presence of a hydroxyl group could potentially enhance anticonvulsant activity through several mechanisms. Its ability to form hydrogen bonds might lead to stronger interactions with target receptors. Furthermore, increased hydrophilicity could influence the blood-brain barrier (BBB) permeability, a critical factor for CNS-acting drugs. Studies on related benzothiazole derivatives have suggested that electron-donating groups can be beneficial for anticonvulsant activity.[7]

  • Benzyloxy-Dibenzothiazepines: The larger, more lipophilic benzyloxy group would alter the molecule's interaction with the target protein's binding pocket. While increased lipophilicity can sometimes improve BBB penetration, the steric hindrance from the benzyl group might also negatively impact binding affinity.

Inference: Hydroxy-dibenzothiazepines may exhibit more potent anticonvulsant activity due to their potential for enhanced receptor binding through hydrogen bonding and favorable pharmacokinetic properties. However, experimental validation is required to confirm this hypothesis.

Anticancer Activity

The dibenzothiazepine scaffold has been explored for the development of novel anticancer agents, with derivatives showing inhibitory activity against various cancer cell lines.[8][9][10][11][12][13]

  • Hydroxy-Dibenzothiazepines: Phenolic hydroxyl groups are known to contribute to the anticancer activity of many natural and synthetic compounds. This is often attributed to their ability to induce apoptosis and their antioxidant properties, which can mitigate oxidative stress implicated in carcinogenesis.[11] Studies on benzothiazepine derivatives have shown that hydroxylated compounds can exhibit significant cytotoxic effects.[11]

  • Benzyloxy-Dibenzothiazepines: The benzyloxy substitution could influence anticancer activity by altering the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. The increased lipophilicity might enhance cell membrane permeability, leading to higher intracellular concentrations.

Inference: Both classes of compounds show promise as anticancer agents. Hydroxy-dibenzothiazepines might act through mechanisms involving apoptosis and antioxidant effects, while the activity of benzyloxy derivatives may be more dependent on their interaction with specific molecular targets within the cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and dibenzothiazepine derivatives have been investigated for their anti-inflammatory potential.[14]

  • Hydroxy-Dibenzothiazepines: The hydroxyl group can play a crucial role in anti-inflammatory activity. For instance, it can contribute to the scavenging of reactive oxygen species (ROS) produced during the inflammatory response. Furthermore, it may enhance the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).[15]

  • Benzyloxy-Dibenzothiazepines: The anti-inflammatory activity of benzyloxy derivatives would likely be mediated by their interaction with specific inflammatory targets. The nature of the substitution on the benzyl ring could further modulate this activity.

Inference: Hydroxy-dibenzothiazepines are likely to possess intrinsic antioxidant properties that contribute to their anti-inflammatory effects. The activity of benzyloxy derivatives would be more dependent on their specific structure and the target being modulated.

Quantitative Data Summary

Due to the lack of direct comparative studies, a table with head-to-head quantitative data (e.g., IC₅₀ values) for benzyloxy- versus hydroxy-dibenzothiazepines cannot be provided. However, the following table summarizes the reported biological activities of various dibenzothiazepine derivatives, highlighting the types of substitutions and their observed effects.

Compound ClassSubstitutionBiological ActivityReported IC₅₀/ED₅₀Reference
Dibenzodiazepine2-position derivatives with N-methylpiperazine at C-11AnticancerDown to 0.30 µM[8]
1,5-BenzothiazepineHalogenated phenyl at 2-positionAnticancerIC₅₀ of 3.29 ± 0.15 µM (Hep G-2)[12]
Dibenzo[b,f]azepineIsoxazoline tetherAnticancerIC₅₀ of 15 µM (LM8G7)[10]
1,5-BenzothiazepinePyrazole and various aryl groupsAnti-inflammatorySignificant inhibition of rat paw edema[14]
DibenzothiazepineSerotonin-conjugatedNeuropathic Pain (hSERT inhibition)IC₅₀ of 70 nM[6]
BenzodiazepineHydroxylatedAntifungal, AntioxidantHigh activity[1][2]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of benzyloxy- and hydroxy-dibenzothiazepines.

Synthesis of Dibenzothiazepine Derivatives

The synthesis of dibenzothiazepine derivatives typically involves the cyclization of an appropriate precursor. The following diagram illustrates a general synthetic scheme.

Synthesis_Workflow cluster_synthesis General Synthesis of Dibenzothiazepines cluster_modification Functional Group Modification start Starting Materials (e.g., 2-aminothiophenol and a chalcone derivative) intermediate Intermediate Formation (e.g., Michael Addition) start->intermediate Reaction cyclization Cyclization (e.g., acid or base catalyzed) intermediate->cyclization Intramolecular Condensation product Dibenzothiazepine Core cyclization->product protect Protection (e.g., Benzyl Bromide, Base) product->protect Introduction of Benzyloxy Group hydroxy Hydroxy-Dibenzothiazepine benzyloxy Benzyloxy-Dibenzothiazepine deprotect Deprotection (e.g., Hydrogenolysis) benzyloxy->deprotect Cleavage of Benzyl Ether protect->benzyloxy deprotect->hydroxy

Caption: General synthetic workflow for dibenzothiazepines and their functionalization.

Step-by-Step Synthesis of a Hydroxy-Dibenzothiazepine (Illustrative Example):

  • Chalcone Synthesis: React an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., ethanol) to form the corresponding chalcone.

  • Thia-Michael Addition and Cyclization: To a solution of the chalcone in a suitable solvent (e.g., ethanol), add 2-aminothiophenol. The reaction mixture is then refluxed, often in the presence of a catalytic amount of acid (e.g., acetic acid) or base, to facilitate the intramolecular cyclization to form the 1,5-benzothiazepine ring system.[16]

  • Introduction of a Protected Hydroxyl Group: The hydroxyl group can be introduced on one of the starting materials (acetophenone or benzaldehyde) in a protected form, such as a benzyloxy group.

  • Deprotection: Following the formation of the benzyloxy-dibenzothiazepine, the benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final hydroxy-dibenzothiazepine.

In Vitro Biological Activity Assays

The biological activity of the synthesized compounds should be evaluated using a panel of in vitro assays.

Bioassay_Workflow cluster_assays In Vitro Bioassay Workflow compounds Synthesized Dibenzothiazepines (Benzyloxy and Hydroxy Derivatives) anticonvulsant Anticonvulsant Assays (e.g., MES, scPTZ in vitro models) compounds->anticonvulsant anticancer Anticancer Assays (e.g., MTT, Apoptosis Assays) compounds->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition, Cytokine Release) compounds->anti_inflammatory data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) anticonvulsant->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis

Caption: Workflow for in vitro biological evaluation of dibenzothiazepine derivatives.

1. Anticonvulsant Activity Screening:

  • Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models (in vivo): While in vivo, these are standard preliminary screens. For in vitro correlates, one could use primary neuronal cultures or brain slice models.[17][18][19]

  • Protocol for In Vitro Neuroprotection Assay: [18]

    • Culture primary hippocampal neurons.

    • Induce excitotoxicity with glutamate or oxidative stress with hydrogen peroxide.

    • Treat cells with varying concentrations of the test compounds.

    • Assess cell viability using an MTT assay or by measuring lactate dehydrogenase (LDH) release.

    • A reduction in cell death compared to the control indicates neuroprotective (and potentially anticonvulsant) activity.

2. Anticancer Activity Screening:

  • MTT Assay for Cytotoxicity: [11][20]

    • Seed cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of the dibenzothiazepine derivatives.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

3. Anti-inflammatory Activity Screening:

  • Cyclooxygenase (COX) Inhibition Assay: [21]

    • Use a commercial COX inhibitor screening assay kit (for both COX-1 and COX-2).

    • Incubate the respective enzyme with arachidonic acid (substrate) and the test compounds at various concentrations.

    • Measure the production of prostaglandin E₂ (PGE₂) using ELISA or a colorimetric method.

    • Determine the IC₅₀ for each compound against both COX isoforms to assess potency and selectivity.

Conclusion and Future Directions

The substitution of a hydroxyl or a benzyloxy group on the dibenzothiazepine scaffold presents a compelling strategy for modulating its biological activity. Based on inferences from related heterocyclic systems, hydroxy-dibenzothiazepines are anticipated to exhibit enhanced antioxidant and potentially anticonvulsant and anticancer activities, partly due to their ability to form hydrogen bonds and their favorable physicochemical properties.[1][2] Benzyloxy-dibenzothiazepines, with their increased lipophilicity, may offer advantages in terms of cell permeability and could be further modified on the benzyl ring to fine-tune their activity.

It is imperative that future research focuses on the direct, systematic comparison of benzyloxy- and hydroxy-dibenzothiazepine analogues to provide clear, quantitative structure-activity relationship data. Such studies will be invaluable for the rational design of novel dibenzothiazepine-based therapeutic agents with improved efficacy and safety profiles.

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